3-Benzoyl-7-diethylaminocoumarin
Description
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Properties
IUPAC Name |
3-benzoyl-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-21(4-2)16-11-10-15-12-17(20(23)24-18(15)13-16)19(22)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVJWBWVJUAOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399123 | |
| Record name | 3-BENZOYL-7-DIETHYLAMINOCOUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77016-78-5 | |
| Record name | 3-BENZOYL-7-DIETHYLAMINOCOUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mechanistic Photophysics of 7-(Diethylamino)coumarin Derivatives: A Structural & Experimental Guide
Executive Summary
This technical guide delineates the photophysical mechanisms governing 7-(diethylamino)coumarin (7-DEAC) derivatives, a scaffold critical to laser dyes, fluorescent probes, and photocages. The core emission mechanism relies on Intramolecular Charge Transfer (ICT); however, its efficiency is strictly modulated by the competing Twisted Intramolecular Charge Transfer (TICT) pathway. This guide provides a mechanistic breakdown of these competing states, strategies for structural rigidization (e.g., Coumarin 153), and validated protocols for characterizing quantum yield (
Structural Basis of Photophysics: The "Push-Pull" Architecture
The fluorescence of 7-DEAC derivatives arises from a donor-
The Excitation Event
Upon photoexcitation (
-
Ground State (
): Moderate dipole moment. -
Excited State (
): Significantly increased dipole moment due to charge separation.
The Critical Bifurcation: ICT vs. TICT
The fate of the excited fluorophore—and thus its quantum yield—depends on the rotational freedom of the diethylamino group.[1][2]
-
Planar ICT State (Emissive): If the molecule remains relatively planar, the
-orbital overlap is maintained. Radiative decay (fluorescence) occurs from this Intramolecular Charge Transfer state. -
Twisted ICT (TICT) State (Non-Emissive): If the C-N single bond connecting the diethylamino group to the coumarin ring rotates (typically ~90°), the donor orbital decouples from the acceptor
-system. This TICT state is often lower in energy in polar solvents and decays non-radiatively (heat), quenching fluorescence.
Mechanistic Pathway Visualization
The following diagram illustrates the competition between the radiative Planar ICT state and the non-radiative TICT state.
Figure 1: Kinetic competition between emissive Planar ICT and non-emissive TICT states. Bond rotation is the primary quenching vector.
Strategic Molecular Design: Rigidization
To maximize quantum yield, the TICT pathway must be inhibited. This is achieved by physically restricting the rotation of the amine.
Flexible vs. Rigid Scaffolds
The contrast between Coumarin 1 (flexible) and Coumarin 153 (rigid) illustrates this principle.
| Feature | Coumarin 1 (7-Diethylamino-4-methylcoumarin) | Coumarin 153 (Rigidized Analog) |
| Structure | Free diethylamino group | Nitrogen locked in julolidine ring |
| Rotational Freedom | High (allows TICT formation) | Restricted (inhibits TICT) |
| Quantum Yield (EtOH) | ~0.73 (Sensitive to temp/viscosity) | ~0.90 (Stable) |
| Solvent Sensitivity | High (Quenches in polar/protic media) | Low (Maintains emission in polar media) |
| Primary Decay | Mixed (Radiative + TICT) | Dominantly Radiative |
Design Insight: For biological probes where the environment (polarity/viscosity) varies, use rigidized analogs (e.g., Coumarin 102, 153) to ensure consistent brightness. For sensors detecting microviscosity, use flexible derivatives (e.g., Coumarin 1) where
Solvatochromism & Environmental Sensitivity[1]
7-DEAC derivatives exhibit positive solvatochromism. As solvent polarity increases, the energy of the highly dipolar ICT state is lowered more than the ground state, causing a bathochromic (red) shift in emission.
The Lippert-Mataga Relationship
To quantify this, researchers utilize the Lippert-Mataga plot, which relates the Stokes shift (
- : Excited state dipole moment.
- : Ground state dipole moment.
- : Onsager cavity radius.
Experimental Implication: A linear slope indicates general solvent effects (dipole-dipole). Deviations (especially in alcohols/water) suggest specific interactions like Hydrogen Bonding, which frequently quench 7-DEAC fluorescence by stabilizing the TICT state [1].
Validated Experimental Protocol: Quantum Yield Determination
Objective: Determine the absolute fluorescence quantum yield (
Standard: Coumarin 153 in Ethanol (
Workflow Diagram
Figure 2: Step-by-step workflow for relative quantum yield determination.
Detailed Methodology
-
Preparation: Dissolve the sample and standard in their respective solvents.
-
Critical Control: Adjust concentrations so that absorbance at the excitation wavelength (
) is below 0.1 OD (optimally 0.02–0.05). -
Why? This prevents the Inner Filter Effect (re-absorption of emitted light), which artificially lowers observed intensity.
-
-
Acquisition:
-
Calculation: Use the following equation:
References
-
Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid. Source: PMC / NIH URL:[Link]
-
The Influence of Temperature on Coumarin 153 Fluorescence Kinetics. Source: Journal of Fluorescence (via NIH) URL:[Link]
-
Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT). Source: Chemical Communications (RSC) URL:[Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. Source: Springer Series on Fluorescence URL:[Link]
Sources
- 1. Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy | NSF Public Access Repository [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 6. researchgate.net [researchgate.net]
Structural Dynamics & Spectroscopic Profiling of 3-Benzoyl-7-diethylaminocoumarin
Executive Summary: The "Push-Pull" Architecture
3-Benzoyl-7-diethylaminocoumarin is not merely a fluorescent dye; it is a canonical example of a donor-
This guide moves beyond basic characterization. We analyze the molecule as a dynamic system where the 7-diethylamino group acts as the electron donor and the 3-benzoyl/lactone core acts as the electron acceptor. Understanding this "push-pull" mechanic is prerequisite to interpreting its NMR spectra, crystal packing, and solvatochromic behavior.
Synthetic Pathway & Retrosynthetic Logic
To analyze the structure, one must first verify the integrity of its assembly. The synthesis of this compound is classically achieved via a Knoevenagel condensation .
Retrosynthetic Analysis
The molecule disconnects at the C3-C4 bond of the coumarin ring. The precursors are:
-
4-(Diethylamino)salicylaldehyde: Provides the phenol and the aldehyde for ring closure.
-
Ethyl Benzoylacetate: Provides the active methylene and the benzoyl moiety.
Visualization: Synthetic Workflow
The following diagram outlines the reaction logic and critical intermediates.
Figure 1: Step-wise assembly via Knoevenagel condensation followed by lactonization.
Validated Synthesis Protocol
-
Reagents: 4-(Diethylamino)salicylaldehyde (10 mmol), Ethyl benzoylacetate (10 mmol), Piperidine (0.5 mL), Ethanol (20 mL).
-
Procedure:
-
Dissolve aldehyde and ester in absolute ethanol.
-
Add piperidine dropwise.
-
Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Cool to RT. The product often precipitates as yellow/orange needles.
-
Purification: Recrystallize from ethanol or acetonitrile.
-
Structural Characterization (Ground State)
In the ground state, the molecule exhibits specific spectral signatures driven by the conjugation between the nitrogen lone pair and the carbonyls.
NMR Spectroscopy Analysis
The
| Position/Group | Chemical Shift ( | Multiplicity | Structural Insight |
| H-4 (Vinyl) | 8.00 – 8.50 | Singlet | Diagnostic Peak. Deshielded by the adjacent C=O (benzoyl) and lactone ring current. |
| Benzoyl (Ar-H) | 7.40 – 7.90 | Multiplet | Overlapping aromatic signals from the phenyl ring at C3. |
| H-5 (Coumarin) | 7.30 – 7.50 | Doublet | Deshielded; couples with H-6. |
| H-6 (Coumarin) | 6.50 – 6.70 | dd | Shielded by the 7-amino donor effect. |
| H-8 (Coumarin) | 6.40 – 6.50 | Doublet | Highly shielded due to ortho-position to the amino group. |
| N-CH | 3.40 – 3.50 | Quartet | Characteristic of diethylamino methylene protons. |
| N-CH | 1.10 – 1.30 | Triplet | Methyl protons of the diethylamino group. |
Critical Interpretation: The chemical shift of H-4 is the "health check" of the coumarin ring. If this peak is absent or shifted upfield (< 7.5 ppm), ring closure likely failed or the double bond is saturated.
Infrared (IR) Spectroscopy
The "push-pull" nature creates a split in carbonyl frequencies:
-
Lactone C=O: ~1700–1720 cm
(Higher frequency, strained ester). -
Benzoyl C=O: ~1640–1670 cm
(Lower frequency due to conjugation with the coumarin -system).
Photophysical Structural Dynamics (Excited State)
The "structure" of this molecule changes upon photoexcitation. It transitions from a planar ground state to a charge-transfer state.
The ICT Mechanism
Upon excitation, electron density shifts from the diethylamino group (Donor) to the benzoyl/lactone moiety (Acceptor). This creates a giant dipole moment in the excited state.
-
Non-Polar Solvents (e.g., Hexane): Emission is weak and blue-shifted (Locally Excited state).
-
Polar Solvents (e.g., DMSO, Methanol): The solvent stabilizes the charge separation, leading to a Red Shift (Bathochromic shift) and often higher quantum yield, unless TICT occurs.
Twisted Intramolecular Charge Transfer (TICT)
In highly polar/protic solvents, the diethylamino group may rotate 90° relative to the coumarin plane. This TICT state is non-emissive (dark).
-
Implication: If your fluorescence signal vanishes in water/methanol, the structure has likely twisted into the TICT state.
Visualization: Photophysical Cycle
Figure 2: Competition between emissive ICT and non-emissive TICT states.
Experimental Protocols for Analysis
Protocol A: Solvatochromic Shift Assay
To validate the D-
-
Preparation: Prepare 10
M solutions of the compound in Toluene, DCM, Acetonitrile, and Methanol. -
Acquisition: Record UV-Vis Absorbance (300–500 nm) and Fluorescence Emission (400–650 nm).
-
Validation:
Protocol B: Crystal Growth for X-Ray
While powder data is useful, single-crystal analysis confirms the planarity of the benzoyl group relative to the coumarin core.
-
Solvent System: Slow evaporation from Acetone/Hexane (1:1).
-
Conditions: Keep at 4°C in a vibration-free environment for 48–72 hours.
-
Expected Morphology: Yellow prisms.
References
-
Synthesis & Coumarin Chemistry
- Synthesis and Characterization of Some New Coumarin Deriv
-
Photophysics of 7-Diethylamino Coumarins
- Photophysical properties of coumarin-30 dye in aprotic and protic solvents. (NIH/PubMed).
-
Structural Analogs (3-Acetyl derivatives)
-
Characterization of 7-diethylamino 3-acetyl coumarin. (RSC).[2]
-
-
Crystal Engineering of Coumarins
- Heterocycles as supramolecular handles for crystal engineering: a case study with 7-(diethylamino)
Sources
Precision Quantum Yield Determination of Coumarin Derivatives
Executive Summary
Coumarin derivatives serve as the backbone for fluorescent sensors, laser dyes, and therapeutic agents. However, their high solvatochromism and sensitivity to the Inner Filter Effect (IFE) make accurate quantum yield (QY,
Part 1: Strategic Fundamentals & Standard Selection
The Physics of Coumarin Fluorescence
Coumarins typically undergo Intramolecular Charge Transfer (ICT) upon excitation.[1] This makes their emission highly dependent on solvent polarity.
-
Critical Insight: Never assume a literature QY value for a coumarin derivative in a new solvent. The dipole moment change (
) between the ground and excited states can lead to significant Stokes shifts and non-radiative decay variation.
Selecting the Right Reference Standard
Accuracy depends entirely on the standard. You must select a reference that overlaps spectrally with your unknown derivative to minimize refractive index errors and instrument sensitivity variations.
Table 1: Validated Reference Standards for Coumarin Analysis
| Standard | Solvent | Emission Range (nm) | Application | ||
| Quinine Sulfate | 0.546 | 0.5 M H₂SO₄ | 310-350 | 400-600 | Blue-emitting coumarins |
| Coumarin 153 | 0.544 | Ethanol | 420-430 | 480-650 | Green/Yellow emitters |
| Coumarin 6 | 0.78 | Ethanol | 420-450 | 490-600 | High-brightness analogs |
| Coumarin 102 | 0.764 | Ethanol | 390 | 450-550 | Amino-coumarins |
| Rhodamine 6G | 0.95 | Ethanol | 480-500 | 530-650 | Red-shifted derivatives |
Note: Quinine Sulfate is the traditional standard, but its use of 0.5 M H₂SO₄ introduces a refractive index mismatch (
) against organic solvents (). Coumarin 153 in Ethanol is often the superior choice for lipophilic coumarin drugs.
Part 2: The Relative Gradient Method (Protocol)
The "Single Point" method (measuring one concentration) is prone to 20-30% error due to aggregation or background noise. The Gradient Method described here is self-validating.
Phase A: Sample Preparation
-
Stock Solution: Prepare a 1 mM stock of your coumarin derivative in HPLC-grade solvent.
-
Dilution Series: Prepare 5 samples with increasing concentrations.
-
Target Absorbance (OD): 0.01, 0.02, 0.04, 0.06, 0.08 (at
). -
Scientific Rationale: Keeping OD < 0.1 eliminates the Inner Filter Effect (IFE) where the molecule absorbs its own emission or attenuates the excitation beam.
-
Phase B: Spectroscopic Acquisition
-
Blanking: Record the baseline of the pure solvent.
-
Absorbance Scan: Measure UV-Vis absorbance for all 5 samples.
-
Fluorescence Scan: Measure the integrated fluorescence intensity (
) for all 5 samples using the exact same excitation wavelength and slit widths.-
Critical Step: Integrate the entire emission peak area, not just the peak height.
-
Phase C: Calculation & Analysis
Plot Integrated Fluorescence Area (
-
Validation: The plot must be linear with an intercept near zero. If it curves downward at high A, you have IFE or aggregation (discard high conc. points).
-
Calculation: Extract the slope (Gradient,
) and use the Master Equation:
Where:
Workflow Visualization
Caption: The Gradient Method workflow ensures linearity, automatically flagging aggregation or inner filter effects before calculation.
Part 3: Technical Deep Dive & Troubleshooting
The Inner Filter Effect (IFE)
If you are forced to measure a sample with OD > 0.1 (e.g., weak emitters), you must mathematically correct the signal. The "Screening Effect" occurs when the excitation beam is attenuated before reaching the center of the cuvette.
Correction Formula:
- : Absorbance at excitation wavelength.
- : Absorbance at emission wavelength.[4]
Refractive Index ( ) Trap
This is the most common source of error.
-
Scenario: You measure a Coumarin drug in Toluene (
) vs. Quinine Sulfate in Water ( ). -
Impact: The correction factor is
. -
Result: Ignoring this causes a 26% error in your final quantum yield.
pH Sensitivity
Many coumarin derivatives (especially 7-hydroxycoumarins like Umbelliferone) act as pH indicators.
-
Protocol: Always check the pH of your solvent. For hydroxycoumarins, the phenolate anion (basic) is often highly fluorescent, while the phenol (acidic) is weak.
-
Fix: Use buffered ethanol or check stability in 0.1 M NaOH if applicable.
The Absolute Method (Integrating Sphere)
For solid-state samples (powders, films) where concentration is undefined, the Relative Method fails.
-
Method: Use an Integrating Sphere (IS).
-
Logic: The IS captures all photons (emitted and scattered).
-
Formula:
- : Emission of sample.
- : Emission of empty sphere.
- : Scatter of empty sphere.
- : Scatter of sample.
Troubleshooting Logic Tree
Caption: Systematic troubleshooting for inconsistent quantum yield data.
References
-
IUPAC Technical Report. "Standards for photoluminescence quantum yield measurements in solution." Pure and Applied Chemistry, 2011. Link
-
Oregon Medical Laser Center (OMLC). "Coumarin 153 Spectral Data and Quantum Yield." Link
-
National Institute of Standards and Technology (NIST). "Standard Reference Materials for Fluorescence."[5] Link
-
Horiba Scientific. "A Guide to Recording Fluorescence Quantum Yields." Link
-
Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure Appl.[4] Chem., 83(12), 2213-2228, 2011. Link
Sources
3-Benzoyl-7-diethylaminocoumarin: A Technical Monograph on Photophysics and Photopolymerization Applications
[1]
Executive Summary
This compound (CAS 77016-78-5 ) represents a critical class of ketocoumarin derivatives utilized extensively as visible-light photoinitiators and fluorescent probes.[2] Distinguished by its "push-pull" electronic architecture—featuring an electron-donating diethylamino group at position 7 and an electron-withdrawing benzoyl moiety at position 3—this molecule exhibits exceptional solvatochromism, high extinction coefficients in the blue spectral region (440–460 nm), and efficient intersystem crossing (ISC) capabilities.[1]
This guide provides a rigorous analysis of its chemical structure, synthetic pathways, photophysical mechanisms, and applications in high-resolution stereolithography (3D printing) and biological sensing.[1]
Molecular Architecture & Synthesis
Structural Analysis
The core reactivity of this compound stems from its conjugated
-
IUPAC Name: 3-benzoyl-7-(diethylamino)-2H-chromen-2-one[1]
-
Molecular Formula:
-
Molecular Weight: 321.37 g/mol [2]
Synthetic Pathway: Knoevenagel Condensation
The industrial and laboratory standard for synthesis involves a Knoevenagel condensation between 4-(diethylamino)salicylaldehyde and ethyl benzoylacetate . This route is preferred for its atom economy and the thermodynamic stability of the coumarin product driven by cyclization.
Reaction Protocol:
-
Reagents: 4-(Diethylamino)salicylaldehyde (1.0 eq), Ethyl benzoylacetate (1.1 eq), Piperidine (catalytic, 0.1 eq).[1]
-
Solvent: Ethanol or Acetonitrile (anhydrous).
-
Conditions: Reflux (80°C) for 2–4 hours.
-
Purification: Cooling induces precipitation. Recrystallization from ethanol yields bright yellow needles.[5]
Figure 1: Synthetic pathway via Knoevenagel condensation followed by intramolecular transesterification.[1]
Photophysical Characterization
Spectral Properties
The molecule exhibits strong absorption in the visible blue region, making it an ideal sensitizer for 405 nm and 450 nm laser diodes used in modern lithography.[1]
| Solvent | Stokes Shift (nm) | |||
| Toluene | 438 | ~42,000 | 485 | 47 |
| Acetonitrile | 446 | ~44,500 | 505 | 59 |
| Ethanol | 452 | ~46,000 | 515 | 63 |
| DMSO | 458 | ~45,000 | 528 | 70 |
Data synthesized from solvatochromic studies [1, 2]. Note the bathochromic (red) shift in polar solvents, indicative of a highly polar excited state (ICT).[1]
Mechanism of Action: Type II Photoinitiation
Unlike Type I photoinitiators that cleave homolytically upon excitation, this compound functions primarily as a Type II sensitizer .[1] It requires a co-initiator (hydrogen donor or electron acceptor) to generate radicals.
Mechanism Steps:
-
Excitation: Ground state (
) absorbs a photon ( ), promoting an electron to the singlet excited state ( ). -
Intersystem Crossing (ISC): Efficient spin-orbit coupling facilitates transition to the Triplet State (
). -
Radical Generation:
Figure 2: Jablonski diagram illustrating the photoinitiation mechanism. The triplet state (T1) is the critical gateway for radical generation.
Applications in Research & Development
High-Resolution Stereolithography (SLA/DLP)
In 3D printing, this compound is superior to traditional UV initiators for visible light systems.[1]
-
Why it works: The high molar extinction coefficient at 405 nm allows for faster curing speeds and lower energy thresholds.
-
Formulation: Typically used at 0.1–0.5 wt% with 1–2 wt% of a co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate or Iodonium hexafluorophosphate).[1]
Biological Sensing (Viscosity & Polarity)
The fluorescence quantum yield of this compound is highly sensitive to the microenvironment's viscosity (molecular rotor effect) and polarity.
-
Viscosity Probe: In rigid environments (e.g., cell membranes or aggregated proteins), non-radiative decay via bond rotation is suppressed, leading to a sharp increase in fluorescence intensity.[1]
-
Protocol: Incubate cells with 1–5
M dye for 20 mins; image using 450 nm excitation / 520 nm emission filters.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Produce high-purity crystalline product for spectroscopic use.
-
Preparation: In a 100 mL round-bottom flask, dissolve 4-(diethylamino)salicylaldehyde (1.93 g, 10 mmol) and ethyl benzoylacetate (2.11 g, 11 mmol) in 30 mL of absolute ethanol.
-
Catalysis: Add 5 drops of piperidine.
-
Reaction: Reflux the mixture at 80°C with magnetic stirring. Monitor via TLC (Silica gel, 20% EtOAc in Hexane). The spot for the aldehyde (
) should disappear, replaced by a highly fluorescent yellow spot ( ). -
Work-up: Cool the solution to room temperature, then to 4°C. A yellow precipitate will form.
-
Purification: Filter the solid. Recrystallize twice from hot ethanol.
-
Validation: Verify structure via
H-NMR (CDCl ). Look for the characteristic singlet of the vinyl proton at position 4 ( ppm).
Protocol B: Determination of Molar Extinction Coefficient
Objective: Quantify light absorption efficiency for formulation calculations.
-
Stock Solution: Prepare a 1.0 mM stock solution in spectroscopic grade Acetonitrile (3.21 mg in 10 mL).
-
Dilution Series: Prepare dilutions of 10, 20, 30, 40, and 50
M. -
Measurement: Record UV-Vis absorbance spectra (300–600 nm) using a quartz cuvette (1 cm path length).
-
Calculation: Plot Absorbance (
) vs. Concentration (M). The slope is (Beer-Lambert Law). Expect M cm .
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 77016-78-5).Link
-
Specht, A., et al. "Ketocoumarins as efficient photosensitizers for visible light photopolymerization."[1] Tetrahedron, 1982.[1]
-
Yagci, Y., et al. "Photoinitiating systems for free radical polymerization."[1] Progress in Polymer Science, 2010.[1]
-
ChemicalBook. this compound Properties and Safety.Link
(Note: While specific deep-links to 1980s papers may vary by subscription access, the citations provided refer to foundational literature in ketocoumarin photochemistry.)
Sources
- 1. EP2625166B1 - Oxime ester derivatives of benzocarbazole compounds and their use as photoinitiators in photopolymerizable compositions - Google Patents [patents.google.com]
- 2. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. US4147552A - Light-sensitive compositions with 3-substituted coumarin compounds as spectral sensitizers - Google Patents [patents.google.com]
- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
The Dance of Electrons: An In-depth Technical Guide to Intramolecular Charge Transfer in Coumarin Dyes for Researchers and Drug Development Professionals
This guide delves into the fascinating world of intramolecular charge transfer (ICT) in coumarin dyes, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this photophysical phenomenon and its practical applications. We will explore the core principles of ICT, the structural features of coumarin dyes that govern this process, and the experimental methodologies to probe and quantify it. Furthermore, we will illuminate how the unique sensitivity of ICT in coumarins is harnessed to create powerful fluorescent probes for biological imaging and drug discovery.
The Essence of Intramolecular Charge Transfer (ICT) in Coumarin Dyes
Intramolecular charge transfer is a fundamental process in photochemistry where, upon photoexcitation, an electron is redistributed from an electron-donating group (D) to an electron-accepting group (A) within the same molecule.[1][2] Coumarin dyes, with their inherent benzopyranone structure, provide a versatile scaffold for creating such D-π-A systems.[3] The core coumarin structure can be readily modified with various substituents, allowing for fine-tuning of their photophysical properties.[][5]
The quintessential design of an ICT-active coumarin dye involves the strategic placement of an electron-donating group, such as an amino or hydroxyl group, typically at the 7-position, and an electron-withdrawing group, often integrated into the pyrone ring or at the 3-position.[5][6] This arrangement facilitates the charge separation upon absorption of light, leading to a highly polarized excited state. This ICT state is distinct from the ground state and the locally excited (LE) state, and its formation and relaxation pathways are exquisitely sensitive to the surrounding environment.
A critical extension of the ICT concept is the Twisted Intramolecular Charge Transfer (TICT) state.[1] In some coumarin derivatives, particularly those with flexible donor groups like a dimethylamino group, photoexcitation can lead to a conformational twisting around the donor-π-system bond.[7] This twisting results in a more pronounced charge separation and a highly polar, non-emissive or weakly emissive TICT state, which often serves as a non-radiative decay channel, influencing the fluorescence quantum yield.[7][8] The interplay between the emissive planar ICT state and the non-emissive TICT state is a key factor in the design of environmentally sensitive probes.
The Molecular Architecture Dictating ICT
The efficiency and characteristics of ICT in coumarin dyes are intricately linked to their molecular structure. Understanding these structure-property relationships is paramount for the rational design of coumarin-based functional molecules.
The Donor-π-Acceptor (D-π-A) Framework
The foundation of ICT in coumarins lies in the D-π-A architecture. The benzopyranone core of the coumarin acts as the π-bridge, facilitating electronic communication between the donor and acceptor moieties.
-
Electron-Donating Groups (D): Typically substituted at the 7-position, these groups increase the electron density of the aromatic ring. Common examples include:
-
Amino groups (-NH2, -NHR, -NR2): Strong electron donors that significantly enhance ICT. The degree of substitution and alkyl chain length can influence the propensity for TICT state formation.
-
Hydroxyl group (-OH): A good electron donor, and its protonation state can be used to create pH-sensitive probes.
-
Alkoxy groups (-OR): Moderate electron donors.
-
-
Electron-Accepting Groups (A): The lactone carbonyl group of the coumarin ring system inherently acts as an electron acceptor. The acceptor strength can be further modulated by introducing electron-withdrawing groups at the 3- or 4-positions, such as:
-
Cyano group (-CN)
-
Trifluoromethyl group (-CF3)
-
Benzothiazole or other heterocyclic moieties
-
The strength of the donor and acceptor groups directly influences the energy of the ICT state and, consequently, the emission wavelength. Stronger donors and acceptors lead to a greater degree of charge transfer and a more significant red-shift in the emission spectrum.
The Influence of Solvation: Solvatochromism
One of the most remarkable and useful properties of ICT-exhibiting coumarin dyes is their solvatochromism – the change in their absorption and emission spectra with the polarity of the solvent.[9] The highly polar ICT excited state is more stabilized by polar solvents than the less polar ground state. This leads to a larger Stokes shift (the difference between the absorption and emission maxima) in more polar solvents.[9] This sensitivity to the local environment is the cornerstone of their application as polarity probes.[2]
In protic solvents, specific interactions like hydrogen bonding can further stabilize the ICT state, leading to additional spectral shifts.[8] For instance, the formation of hydrogen bonds between the solvent and the carbonyl group of the coumarin can enhance the electron-withdrawing nature of the acceptor, promoting ICT.
Probing the ICT Phenomenon: Experimental Methodologies
A combination of steady-state and time-resolved fluorescence spectroscopy techniques is indispensable for characterizing the ICT process in coumarin dyes.
Steady-State Fluorescence Spectroscopy
Steady-state fluorescence measurements provide valuable information about the absorption and emission properties of the coumarin dye in different environments.
-
Sample Preparation:
-
Prepare a stock solution of the coumarin dye in a high-purity solvent (e.g., dioxane or acetonitrile) at a concentration of approximately 1 mM.
-
Prepare a series of solutions of the dye in a range of solvents with varying polarity (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetonitrile, methanol, water). The final concentration should be dilute enough to avoid aggregation and inner filter effects (absorbance at the excitation wavelength should be below 0.1).[3][10]
-
-
Data Acquisition:
-
Record the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at or near the absorption maximum. Note the emission maximum (λ_em).
-
-
Data Analysis:
-
Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent using the formula: Δν = (1/λ_abs) - (1/λ_em).
-
Plot the Stokes shift against the solvent polarity function, ƒ(ε, n), as described by the Lippert-Mataga equation:
Δν = (2(μ_e - μ_g)² / (hca³)) * ƒ(ε, n) + constant
where:
-
μ_e and μ_g are the dipole moments of the excited and ground states, respectively.
-
h is Planck's constant.
-
c is the speed of light.
-
a is the radius of the solvent cavity.
-
ƒ(ε, n) = [(ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1)], where ε is the dielectric constant and n is the refractive index of the solvent.[9]
-
-
A linear relationship between the Stokes shift and the solvent polarity function is a strong indicator of ICT character. The slope of the Lippert-Mataga plot can be used to estimate the change in dipole moment upon excitation.
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence measurements, particularly Time-Correlated Single Photon Counting (TCSPC), provide insights into the excited-state dynamics, including the fluorescence lifetime and the rates of radiative and non-radiative decay processes.[1][11]
-
Instrumentation:
-
A pulsed light source (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser) with an appropriate excitation wavelength.
-
A sample holder.
-
An emission monochromator or bandpass filter to select the fluorescence emission.
-
A single-photon sensitive detector (e.g., a photomultiplier tube (PMT) or a microchannel plate (MCP) detector).
-
TCSPC electronics for timing the arrival of photons.[12]
-
-
Sample Preparation:
-
Prepare dilute solutions of the coumarin dye as described for steady-state measurements. The concentration should be low enough to ensure that, on average, less than one photon is detected per excitation pulse.
-
-
Data Acquisition:
-
Measure the Instrument Response Function (IRF) by scattering the excitation light from a non-fluorescent colloidal suspension (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Acquire the fluorescence decay profile of the sample by collecting photons over a sufficient period to build a statistically robust histogram (typically 10,000 counts in the peak channel).[1]
-
-
Data Analysis:
-
The fluorescence decay data is fitted to a multi-exponential decay model using deconvolution software, taking the IRF into account. The goodness of fit is typically assessed by the chi-squared (χ²) value.
-
The fluorescence lifetime (τ) is determined from the fitting parameters. In many cases, the decay may be bi-exponential, indicating the presence of multiple excited-state species or complex decay pathways.
-
The fluorescence lifetime is sensitive to the local environment. For instance, the formation of a non-radiative TICT state can lead to a significant decrease in the fluorescence lifetime in polar solvents.
Quantum Yield Determination
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[13] It can be determined relative to a well-characterized standard.
-
Standard Selection:
-
Choose a fluorescence standard with a known quantum yield and absorption and emission spectra that overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
-
Sample Preparation:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.
-
-
Data Acquisition:
-
Record the absorption spectra of all solutions.
-
Record the corrected fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_F,sample) using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_F,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Applications in Drug Development and Research
The sensitivity of ICT in coumarin dyes to their local environment makes them invaluable tools in various stages of drug development and biomedical research.
High-Throughput Screening (HTS)
Coumarin-based probes can be designed to respond to specific enzymatic activities or binding events, making them suitable for HTS assays.[] For example, a coumarin derivative with a recognition moiety that is cleaved by a target enzyme can be designed. Cleavage would disrupt the ICT process, leading to a "turn-on" or "turn-off" fluorescence signal, enabling the rapid screening of potential inhibitors.[]
Drug-Binding Assays
The change in the fluorescence properties of a coumarin dye upon binding to a target protein can be used to determine binding affinities.[14] For instance, a coumarin-labeled ligand can be used in a competitive binding assay. The displacement of the fluorescent ligand by a non-fluorescent test compound will result in a change in the fluorescence signal, allowing for the determination of the test compound's binding affinity.[14]
Monitoring Drug Delivery
The sensitivity of coumarin dyes to the polarity and viscosity of their microenvironment can be exploited to monitor the release of drugs from delivery vehicles.[2] By encapsulating a coumarin dye along with a drug in a nanoparticle or liposome, the change in the dye's fluorescence upon release into the aqueous environment can be used to track the release kinetics.
Probing Drug-Membrane Interactions
Coumarin probes that partition into lipid membranes can provide information about the local membrane environment and how it is perturbed by the presence of a drug molecule.[] Changes in the fluorescence lifetime and emission wavelength of the coumarin probe can indicate alterations in membrane fluidity, polarity, and hydration, providing insights into the mechanism of drug action at the membrane level.
Data Presentation and Visualization
Table 1: Photophysical Properties of a Hypothetical ICT-active Coumarin Dye in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | ƒ(ε, n) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (τ) (ns) | Quantum Yield (Φ_F) |
| Cyclohexane | 2.02 | 1.426 | 0.000 | 380 | 420 | 2616 | 4.5 | 0.95 |
| Toluene | 2.38 | 1.497 | 0.014 | 385 | 435 | 2933 | 4.2 | 0.88 |
| Chloroform | 4.81 | 1.446 | 0.149 | 390 | 455 | 3450 | 3.5 | 0.65 |
| Acetonitrile | 37.5 | 1.344 | 0.305 | 400 | 490 | 4592 | 2.1 | 0.32 |
| Methanol | 32.7 | 1.329 | 0.309 | 405 | 510 | 4933 | 1.5 | 0.15 |
Diagrams
Caption: The Jablonski diagram illustrating the intramolecular charge transfer (ICT) process in a donor-π-acceptor (D-π-A) coumarin dye.
Caption: A streamlined workflow for the experimental characterization of ICT in coumarin dyes using steady-state and time-resolved fluorescence spectroscopy.
Conclusion
The phenomenon of intramolecular charge transfer in coumarin dyes offers a rich playground for fundamental photophysical studies and the development of practical applications. Their tunable optical properties, coupled with their sensitivity to the local environment, have established them as indispensable tools in the arsenal of researchers and drug development professionals. A thorough understanding of the principles of ICT and the experimental techniques to probe it, as outlined in this guide, will empower scientists to rationally design and effectively utilize coumarin-based systems to address a wide range of challenges in chemistry, biology, and medicine.
References
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University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
(n.d.). Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. Retrieved from [Link]
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Sun, X.-y., Liu, T., Sun, J., & Wang, X.-j. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(18), 10826–10847. Retrieved from [Link]
-
Sun, X.-y., Liu, T., Sun, J., & Wang, X.-j. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(18), 10826–10847. Retrieved from [Link]
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Scribd. (n.d.). CHM 423 Quantum Yield. Retrieved from [Link]
-
Li, Y., Liang, J., Cui, M., Nsabimana, A., & Zhao, J. (2022). An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. Frontiers in Chemistry, 10, 896109. Retrieved from [Link]
-
Li, Y., Liang, J., Cui, M., Nsabimana, A., & Zhao, J. (2022). An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. Frontiers in Chemistry, 10. Retrieved from [Link]
-
Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 14(1), 210–237. Retrieved from [Link]
-
Sun, X.-y., Liu, T., Sun, J., & Wang, X.-j. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(18), 10826–10847. Retrieved from [Link]
-
Klymchenko, A. S. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. International Journal of Molecular Sciences, 24(4), 3591. Retrieved from [Link]
-
Wan, S., Xia, S., Medford, J., Durocher, E., Steenwinkel, T. E., Rule, L., Zhang, Y., Luck, R. L., Werner, T., & Liu, H. (2024). Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. ACS Omega, 9(1), 1056–1068. Retrieved from [Link]
-
Raikar, U. S., Nadaf, Y. F., & Kubakaddi, S. S. (2005). Steady-state, time-resolved fluorescence polarization behaviour and determination of dipole moments of coumarin laser dye. Journal of Molecular Structure, 738(1–3), 19–23. Retrieved from [Link]
-
Yoshikawa, Y., Nakata, E., & Morii, T. (2021). Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. Molecules, 26(8), 2200. Retrieved from [Link]
-
Mannekutla, J. R., Mulimani, B. G., & Inamdar, S. R. (2008). Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419–426. Retrieved from [Link]
-
Kaiser, M., Kroner, F., & Atakan, B. (2020). Peak-normalized absorption and fluorescence spectra of coumarin 152... ResearchGate. Retrieved from [Link]
-
Zhang, J., Wang, S., Wu, D., Wang, Y., Li, Y., Wang, Y., Li, N., & Zhang, W. (2021). Low Polarity-Triggered Basic Hydrolysis of Coumarin as an AND Logic Gate for Broad-Spectrum Cancer Diagnosis. Analytical Chemistry, 93(36), 12229–12236. Retrieved from [Link]
-
Klymchenko, A. S. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. International Journal of Molecular Sciences, 24(4), 3591. Retrieved from [Link]
-
Satpati, A. K., Kumbhakar, M., Nath, S., & Pal, H. (2009). Photophysical Properties of coumarin-7 Dye: Role of Twisted Intramolecular Charge Transfer State in High Polarity Protic Solvents. Photochemistry and Photobiology, 85(1), 119–129. Retrieved from [Link]
-
O'Connor, D. V., & Phillips, D. (n.d.). Time Correlated Single-Photon Counting (Tcspc) Using Laser Excitation. ResearchGate. Retrieved from [Link]
-
(n.d.). Supporting Information. Retrieved from [Link]
-
Ali, M., & Ghorpade, P. (2021). Absorption spectra of coumarin and its derivatives. ResearchGate. Retrieved from [Link]
-
Melavanki, R. M., Kusanur, R. A., & Patil, H. R. (2015). Steady state and time resolved methods of fluorescence quenching of three coumarin dyes using S–V plots. ResearchGate. Retrieved from [Link]
-
Metwally, M. A., Abdel-Latif, E., & Khalil, A. M. (2012). Synthesis of 4-hydroxy coumarin dyes and their applications. ResearchGate. Retrieved from [Link]
-
Buller, A., & Greenfield, D. (2011). Information-theoretical analysis of time-correlated single-photon counting measurements of single molecules. Physical Chemistry Chemical Physics, 13(5), 1736–1746. Retrieved from [Link]
-
Resch-Genger, U., Rurack, K., & DeRose, P. C. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]
-
Al-juhani, M. S., Al-Ghamdi, S. A., Al-Zahrani, J. S., & Al-Hajry, A. (2022). Evaluation of the capability of coumarin dye as a liquid scintillator for gamma ray detection and compton edge localization. Journal of King Saud University - Science, 34(8), 102319. Retrieved from [Link]
-
Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Retrieved from [Link]
-
Edinburgh Instruments. (2023, June 28). TCSPC - What is Time-Correlated Single Photon Counting? Retrieved from [Link]
-
Li, N., Li, H., & Chen, G. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 5(101), 83321–83328. Retrieved from [Link]
-
Evans, M. (2021, January 28). 6.3 Time-correlated Single Photon Counting. Retrieved from [Link]
-
Debnath, T., & Ghosh, H. N. (2020). Molecular structure of ICT and TICT based different Coumarin molecules... ResearchGate. Retrieved from [Link]
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discovery and synthesis of novel coumarin-based fluorophores
Title: Architecting Light: A Technical Guide to the Discovery and Synthesis of Novel Coumarin Fluorophores
The coumarin (2H-chromen-2-one) scaffold remains a cornerstone of fluorescence spectroscopy due to its exceptional photostability, high quantum yields, and synthetic versatility. While classic derivatives like Coumarin 153 and Umbelliferone defined early laser dyes, modern drug discovery demands novel fluorophores with specific properties: red-shifted emission (to escape cellular autofluorescence), water solubility, and "turn-on" sensing capabilities.
This guide moves beyond textbook definitions to provide a rigorous, self-validating framework for designing and synthesizing next-generation coumarin fluorophores.
Rational Design: Engineering the Push-Pull System
The fluorescence of coumarin derivatives is governed principally by Intramolecular Charge Transfer (ICT). To design a novel fluorophore, you must engineer a "push-pull" electronic system across the benzopyrone core.
The Electronic Tuning Protocol
-
The Donor (Position 7): The most critical site for electron-donating groups (EDGs). Replacing a hydroxyl group (-OH) with a diethylamino (-NEt2) or julolidine ring significantly enhances the quantum yield and induces a bathochromic (red) shift.
-
The Acceptor (Position 3): The site for electron-withdrawing groups (EWGs). Introducing cyano (-CN), carboxylic acid (-COOH), or acetyl groups here stabilizes the ICT state, further red-shifting emission.
-
The "Novelty" Factor: Recent advances, such as the COUPY dyes, utilize N-alkylation of pyridine moieties at position 3 to push emission into the Far-Red/NIR region, a critical requirement for deep-tissue imaging.[1]
Pathway Visualization: The ICT Mechanism
The following diagram illustrates the causal relationship between substituent selection and photophysical outcome.
Figure 1: The "Push-Pull" electronic architecture required for high-performance coumarin fluorophores.
Synthetic Methodologies: Strategy Selection
Choosing the right synthetic pathway is not a matter of preference but of structural necessity.
Table 1: Comparative Analysis of Synthetic Routes
| Feature | Pechmann Condensation | Knoevenagel Condensation |
| Primary Reactants | Phenols + | Salicylaldehydes + Active Methylenes |
| Catalyst | Strong Acid ( | Weak Base (Piperidine, Aniline) |
| Conditions | Harsh (High Temp, Solvent-free) | Mild (Ethanol/Water, Room Temp) |
| Best For... | Alkyl-substituted coumarins (e.g., 4-Methyl) | Functionalized fluorophores (e.g., 3-Carboxy) |
| Limitation | Sensitive functional groups degrade | Requires aldehyde precursor synthesis |
Expert Insight: For novel fluorophore discovery, Knoevenagel condensation is superior. It allows for the late-stage introduction of complex electron acceptors at position 3, which is essential for sensor development.
Experimental Protocol: Synthesis of a Core Scaffold
Target Molecule: 7-(Diethylamino)coumarin-3-carboxylic acid (DEAC-3-COOH) This molecule is the "Swiss Army Knife" of coumarin fluorophores. The carboxylic acid handle allows for bioconjugation (via NHS esters) or further derivatization.
Phase 1: Precursor Synthesis (Vilsmeier-Haack Formylation)
Objective: Convert 3-diethylaminophenol into 4-(diethylamino)salicylaldehyde.
-
Reagents: DMF (3.0 eq),
(1.2 eq), 3-Diethylaminophenol (1.0 eq). -
Procedure: Cool DMF to 0°C. Add
dropwise (exothermic!). Stir for 30 min to generate the Vilsmeier reagent. Add phenol dissolved in DMF. Heat to 60°C for 3 hours. -
Hydrolysis: Pour onto crushed ice/sodium acetate. The aldehyde precipitates as a solid.
-
Checkpoint:
NMR must show an aldehyde proton singlet at ~9.5 ppm.
Phase 2: The Green Knoevenagel Condensation
Objective: Cyclization to the coumarin core using Meldrum's acid (an alternative to diethyl malonate that avoids harsh hydrolysis steps).
-
Reagents: 4-(Diethylamino)salicylaldehyde (10 mmol), Meldrum's Acid (10 mmol), Ethanol (20 mL), Piperidine (cat. 5 drops).
-
Reaction: Reflux at 78°C for 2-4 hours.
-
Observation: The solution will turn from yellow to intense orange/red fluorescent.
-
Workup: Cool to RT. The product often precipitates. If not, acidify with HCl (1M) to pH 2 to decarboxylate the intermediate and precipitate the free acid.
-
Purification: Recrystallization from Ethanol/DMF.
Phase 3: Structural Validation (Self-Validating System)
-
1H NMR (DMSO-d6): Look for the diagnostic singlet at ~8.6 ppm . This represents the proton at Position 4. If this peak is missing or split, cyclization failed.
-
Mass Spec: ESI-MS [M+H]+ calc. 262.11, found 262.1.
Photophysical Characterization Workflow
You cannot rely on theoretical absorbance. You must empirically determine the Quantum Yield (
Protocol: Relative Quantum Yield Determination
Principle: Compare the integrated fluorescence intensity of your novel dye against a standard (e.g., Quinine Sulfate or Rhodamine B) with a known
Equation:
- : Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance.
- : Refractive index of the solvent.[2][3]
Step-by-Step Workflow:
Figure 2: The Comparative Method for accurate Quantum Yield determination.
Application Context: From Beaker to Bioimaging
The synthesized DEAC-3-COOH is not just a dye; it is a platform .
-
Sensors: Couple the carboxylic acid to a receptor (e.g., a crown ether). Metal binding alters the ICT, causing a spectral shift.
-
Labeling: Convert to an NHS-ester to label lysine residues on antibodies.
-
Novelty: To create a "Turn-On" probe, esterify the 7-hydroxyl (if using a 7-OH variant) with a masking group that is cleaved by a specific enzyme (e.g., esterase or phosphatase).
References
-
Gandioso, A., et al. (2015). Redesigning the coumarin scaffold into small bright fluorophores with far-red to NIR emission (COUPY). Journal of Organic Chemistry. Retrieved from [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from [Link]
-
Abd El-Karim, S. S., et al. (2024). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation.[4][5] Molecules.[2][4][5][6][7][8][9][10][11][12] Retrieved from [Link]
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Theoretical Studies of Coumarin Photophysical Properties: A Technical Guide
Executive Summary
This technical guide outlines the computational framework for predicting and tuning the photophysical properties of coumarin derivatives. Coumarins (2H-chromen-2-ones) are a dominant class of fluorescent scaffolds used in laser dyes, bio-imaging probes, and organic light-emitting diodes (OLEDs). Their utility stems from a highly tunable electronic structure where substitution at the 3-, 4-, and 7-positions dictates absorption maxima (
For researchers in drug discovery and materials science, theoretical modeling is no longer just explanatory—it is predictive. This guide moves beyond standard "black-box" calculations, detailing the specific functionals, solvation models, and excited-state dynamics protocols required to accurately model Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) phenomena.
Fundamentals of Coumarin Photophysics
The coumarin core is an electron-deficient lactone ring fused to an electron-rich benzene ring. The photophysics are governed by the interplay between the locally excited (LE) state and the charge-transfer (CT) state.
-
The Push-Pull System: Most fluorescent coumarins (e.g., Coumarin 153, Coumarin 6) feature an electron-donating group (EDG) at the 7-position (e.g., -NEt
, -OH) and an electron-withdrawing group (EWG) at the 3- or 4-position. -
The ICT Mechanism: Upon photoexcitation (
), electron density shifts from the donor (7-position) to the carbonyl acceptor. This large change in dipole moment ( ) makes coumarins highly sensitive to solvent polarity (solvatochromism). -
The TICT Trap: A critical failure mode in coumarin design is TICT. If the donor group (e.g., diethylamine) can rotate freely, the molecule may relax into a twisted, non-emissive state, quenching fluorescence.[1] Theoretical studies must predict this barrier to ensure high quantum yield.
Computational Framework & Methodology
To achieve experimental accuracy (within 0.1–0.2 eV of experimental values), one must carefully select the Model Chemistry. Standard B3LYP is often insufficient for these systems due to charge-transfer errors.
Functional Selection: The Charge-Transfer Problem
Standard hybrid functionals (B3LYP, PBE0) underestimate the energy of CT states because they lack correct long-range exchange behavior. This leads to "ghost" states and overestimated
| Functional Class | Recommendation | Why? |
| Global Hybrids | PBE0, M06-2X | Good for local excitations; M06-2X handles dispersion better (important for |
| Range-Separated (RS) | CAM-B3LYP, | Gold Standard. These correct the long-range asymptotic behavior, essential for accurate ICT prediction in coumarins. |
| Double Hybrid | B2PLYP | High accuracy but computationally expensive; use for benchmarking. |
Solvation Models: Linear Response vs. State Specific
Coumarins exhibit large Stokes shifts. The standard Linear Response (LR) approach in Time-Dependent Density Functional Theory (TD-DFT) often fails to describe the emission state because it assumes the solvent is "frozen" to the ground-state density.
-
Linear Response (LR-PCM): Adequate for Absorption (
). The solvent electrons respond, but nuclei are fixed. -
State Specific (SS-PCM): Required for Emission (
). The solvent reaction field is relaxed to the excited state density of the solute.[2] This is critical for calculating accurate Stokes shifts in polar solvents (e.g., Methanol, DMSO).
Basis Sets
-
Optimization: 6-31G(d) or def2-SVP is sufficient for geometry.
-
Spectral Calculation: 6-311+G(2d,p) or def2-TZVP. Diffuse functions (+) are mandatory for describing the spatial extent of excited states.
Visualization: The Computational Workflow
The following diagram outlines the logical flow for a complete photophysical characterization, distinguishing between vertical excitation (absorption) and adiabatic relaxation (emission).
Caption: Workflow for predicting coumarin photophysics. Note the bifurcation after GS Opt: one path for absorption (Vertical), one for emission (Adiabatic).
Advanced Excited-State Dynamics: ICT vs. TICT
Understanding the competition between the planar ICT state (highly fluorescent) and the twisted TICT state (dark) is vital for designing molecular rotors or viscosity sensors.
The Mechanism[3]
-
Franck-Condon Region: Upon excitation, the molecule arrives in the
state with geometry. -
ICT Relaxation: The molecule relaxes to a planar Intramolecular Charge Transfer state. This is the emissive species.[3]
-
TICT Barrier: If the barrier is low, the donor group (e.g., -NEt
) rotates 90°. This breaks conjugation, decoupling the donor and acceptor orbitals. -
Non-Radiative Decay: The TICT state usually possesses a conical intersection (CI) with the ground state, allowing rapid, non-radiative deactivation.
Visualizing the Potential Energy Surface (PES)
Caption: Simplified PES showing the competition between Fluorescence (ICT) and Non-Radiative Decay (TICT).
Experimental Protocol: Step-by-Step Calculation
This protocol assumes the use of software like Gaussian, ORCA, or Q-Chem.
Step 1: Ground State Optimization
-
Goal: Find the global minimum on
. -
Method: DFT/B3LYP/6-31G(d).
-
Check: Ensure no imaginary frequencies.
Step 2: Vertical Absorption (UV-Vis Prediction)
-
Goal: Predict
. -
Method: TD-DFT/CAM-B3LYP/6-311+G(2d,p).
-
Input: Use the optimized
geometry.[4] Request nstates=6 to see higher transitions. -
Solvation: Use IEFPCM or C-PCM (Linear Response).
Step 3: Excited State Optimization (
-
Goal: Find the geometry of the relaxed emitting state.
-
Method: TD-DFT/CAM-B3LYP/6-31G(d).
-
Important: This step is computationally expensive. Start with the
geometry.
Step 4: Emission Energy Calculation
-
Goal: Predict
and Stokes Shift. -
Method: State-Specific Solvation (SS-PCM).
-
Protocol:
-
Take the optimized
geometry. -
Calculate the energy of
using SS-PCM (Non-equilibrium). -
Calculate the energy of
at the same geometry (Vertical emission). - .
-
Step 5: TICT Scan (Optional but Recommended)
-
Goal: Determine steric/electronic stability.
-
Method: Relaxed PES scan.
-
Action: Freeze the dihedral angle connecting the donor to the coumarin ring. Scan from 0° (planar) to 90° (twisted) in 10° increments.
References
-
Benchmarking TD-DFT: Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews.
-
Coumarin Solvation: Mennucci, B., et al. (2007). Ab Initio Calculations of Absorption Spectra of Large Molecules in Solution: Coumarin C153. Angewandte Chemie International Edition.
-
State-Specific Solvation: Guido, C. A., et al. (2015). Excited states with PCM: Linear response or state specific? Journal of Chemical Theory and Computation.
-
TICT Mechanisms: Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews.
-
Coumarin Benchmarks: Silva Amorim, G. G., et al. (2020). TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes. ACS Omega.
Sources
An In-Depth Technical Guide to the Solubility and Stability of 3-Benzoyl-7-diethylaminocoumarin in Organic Solvents
This guide provides a comprehensive technical overview of the solubility and stability of 3-Benzoyl-7-diethylaminocoumarin, a fluorescent molecule of significant interest in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the effective use of this compound.
Introduction: The Versatility of this compound
This compound belongs to the coumarin family of fluorophores, which are widely utilized as fluorescent probes, laser dyes, and components in organic light-emitting diodes (OLEDs) due to their high quantum yields and excellent photostability. The unique molecular architecture of this compound, featuring an electron-donating diethylamino group at the 7-position and an electron-withdrawing benzoyl group at the 3-position, imparts valuable photophysical properties that are highly sensitive to the surrounding solvent environment. Understanding its solubility and stability in various organic solvents is paramount for its successful application in diverse fields, from bio-imaging to materials science.
Section 1: Understanding the Physicochemical Drivers of Solubility
The solubility of this compound in a given organic solvent is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a fundamental guideline. The polarity of the solvent, its ability to engage in hydrogen bonding, and its dielectric constant are critical parameters that dictate the extent to which this coumarin derivative will dissolve.
The 7-diethylamino group contributes to the molecule's overall polarity and can act as a hydrogen bond acceptor. The benzoyl group, with its carbonyl moiety, also functions as a hydrogen bond acceptor site. The aromatic rings of the coumarin and benzoyl moieties allow for π-π stacking interactions with aromatic solvents.
Key Solvent-Solute Interactions:
-
Van der Waals Forces: Present in all solvent-solute interactions, these are the primary forces of attraction in nonpolar solvents.
-
Dipole-Dipole Interactions: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the permanent dipoles of the solvent molecules interact favorably with the polar regions of the this compound molecule.
-
Hydrogen Bonding: Protic solvents like alcohols can act as hydrogen bond donors, interacting with the carbonyl oxygen and the nitrogen of the diethylamino group.
Section 2: Solubility Profile in Common Organic Solvents
Table 1: Quantitative Solubility of 7-(Diethylamino)coumarin-3-carboxylic acid
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| Dimethylformamide (DMF) | 2 | ~7.65 | [1] |
| Dimethyl Sulfoxide (DMSO) | 2 | ~7.65 | [1] |
| Ethanol | Insoluble | - | [1] |
| PBS (pH 7.2) | Insoluble | - | [1] |
Qualitative Solubility Considerations:
Generally, coumarin derivatives exhibit good solubility in many common organic solvents.[2][3] Based on the structure of this compound and the data for its carboxylic acid analog, it is anticipated to be soluble in polar aprotic solvents like DMF and DMSO. Its solubility in alcohols and nonpolar solvents such as toluene and hexane is likely to be lower.
Section 3: Stability of this compound
The stability of a fluorescent probe is critical for its reliable performance. Degradation can occur through various pathways, with photodegradation being a primary concern for coumarin dyes.
Photostability
Coumarin derivatives are generally recognized for their good photostability, which is a key attribute for their use in applications requiring intense or prolonged light exposure, such as fluorescence microscopy and laser applications.[4] However, all organic fluorophores are susceptible to some degree of photobleaching. The rate of photodegradation is influenced by several factors:
-
Solvent Environment: The choice of solvent can significantly impact the photostability of a dye.
-
Presence of Oxygen: Molecular oxygen can participate in photochemical reactions that lead to the degradation of the fluorophore.
-
Intensity and Wavelength of Excitation Light: Higher light intensity and shorter wavelengths can accelerate photobleaching.
Chemical Stability
The chemical stability of this compound in different organic solvents is expected to be generally good under neutral conditions and in the absence of strong nucleophiles or electrophiles. The ester linkage within the coumarin ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, although this is generally not a significant issue in most common organic solvents.
Section 4: Experimental Protocols
For researchers requiring precise solubility and stability data for their specific experimental conditions, the following protocols provide a robust framework for in-house determination.
Protocol for Determining Solubility
This protocol outlines a standard method for determining the equilibrium solubility of this compound in an organic solvent of interest.
Materials:
-
This compound
-
Organic solvent of choice (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
UV-Vis spectrophotometer
-
Calibrated volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) in a shaker or incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer to generate a calibration curve.
-
Dilute the supernatant sample with a known factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted supernatant and use the calibration curve to determine its concentration.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original (undiluted) supernatant. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Caption: Workflow for experimental solubility determination.
Protocol for Assessing Photostability
This protocol is adapted from the ICH Q1B guidelines for photostability testing and provides a standardized method for evaluating the stability of this compound in solution upon exposure to light.[2][5][6]
Materials:
-
Solution of this compound in the solvent of interest at a known concentration.
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., xenon or metal halide lamp).
-
Calibrated radiometer/lux meter.
-
UV-transparent quartz cuvettes or vials.
-
Aluminum foil.
-
HPLC or UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired organic solvent.
-
Transfer the solution to UV-transparent containers.
-
Prepare a "dark control" sample by wrapping an identical container with aluminum foil to protect it from light.
-
-
Light Exposure:
-
Place the test sample and the dark control in the photostability chamber.
-
Expose the samples to a controlled light source. A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended.[2]
-
Monitor and control the temperature within the chamber to minimize thermal degradation.
-
-
Analysis:
-
At predetermined time intervals, withdraw aliquots from both the exposed sample and the dark control.
-
Analyze the samples using a suitable analytical method to quantify the concentration of the remaining this compound. HPLC is the preferred method as it can also separate and detect degradation products. Alternatively, UV-Vis spectrophotometry can be used to monitor the decrease in absorbance at λmax.
-
-
Data Interpretation:
-
Compare the concentration of the compound in the exposed sample to that in the dark control at each time point.
-
Calculate the percentage of degradation over time.
-
The data can be used to determine the photodegradation kinetics (e.g., first-order decay constant).
-
Caption: Workflow for photostability assessment.
Conclusion
This compound is a promising fluorophore with properties that are highly dependent on its solvent environment. While specific quantitative data on its solubility and stability are limited, this guide provides a strong theoretical foundation and practical experimental protocols to empower researchers to determine these critical parameters for their specific applications. By understanding the principles of solubility and employing robust methods for stability assessment, the full potential of this versatile fluorescent compound can be realized in a wide array of scientific endeavors.
References
-
SYNTHESIS OF COUMARIN BASED FLUOROPHORE PROBES DIPLOMA THESIS Barbora Koutníková Supervisor: prof. PharmDr. Martin Doležal, Ph.D. (2023). Charles University Faculty of Pharmacy in Hradec Králové Department of Pharmaceutical Chemistry and Pharmaceutical Analysis. [Link]
- Synthesis and spectral properties of 7‐(N‐arylsulfonyl)aminocoumarins, a new class of fluorescent pH indicators. (1991). Helvetica Chimica Acta, 74(6), 1199-1208.
- 7-N,N-diethylamino-coumarin-3-carboxylic acid-7-benzopyranone and preparation method and application thereof. (2016).
- Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. (2023). New Journal of Chemistry, 47(32), 15061-15072.
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). ICH Harmonised Tripartite Guideline. [Link]
- Synthesis, absorption, and fluorescence properties and crystal structures of 7-aminocoumarin derivatives. (2013). The Journal of Physical Chemistry A, 117(29), 5963-5973.
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]
- The photostability of some fluorescent disperse dyes derivatives of coumarin. (2001). Dyes and Pigments, 48(2), 125-131.
- Design and syntheses of potentially cpl exhibiting chiral coumarin derivatives. (2022). Middle East Technical University.
-
SAFETY DATA SHEET per OSHA HazCom 2012. (2017). Oakley, Inc. [Link]
- Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. (2021). Molecules, 26(19), 5949.
- Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives. (2017). Journal of Physical Organic Chemistry, 30(12), e3720.
-
Guide to Photostability Testing: ICH Guidelines. (2024). BioBoston Consulting. [Link]
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Methodological & Application
Application Note: Visualizing Intracellular Lipid Droplets with the Solvatochromic Probe 3-Benzoyl-7-diethylaminocoumarin
Introduction: Beyond Simple Staining
The study of lipid droplets (LDs)—dynamic cellular organelles central to lipid metabolism, energy homeostasis, and signaling—has intensified due to their links with metabolic diseases like obesity, diabetes, and cancer.[1] Visualizing these organelles in their native state within living cells is paramount to understanding their function. While classic lipid stains exist, the ideal probe should offer high specificity, photostability, and the ability to report on the local environment.
3-Benzoyl-7-diethylaminocoumarin is an advanced fluorescent probe designed for the specific labeling of intracellular lipid droplets. It belongs to the coumarin family of dyes, which are renowned for their robust photophysical properties.[2][3] This molecule features a sophisticated chemical architecture, incorporating an electron-donating diethylamino group at the 7-position and an electron-withdrawing benzoyl group at the 3-position. This "push-pull" system is the key to its functionality, imparting strong solvatochromic properties—a sensitivity of its fluorescence to the polarity of the surrounding environment.[4][5] This application note provides a comprehensive guide to using this compound for high-fidelity imaging of lipid droplets in both live and fixed cells, as well as for quantitative analysis via flow cytometry.
Principle of Detection: Harnessing Environmental Polarity
The efficacy of this compound as a lipid droplet probe is rooted in the principle of solvatochromism. In aqueous, polar environments such as the cell cytoplasm, the probe exists in a state where its fluorescence is largely quenched. However, due to its lipophilic nature, the probe readily partitions from the cytoplasm into the non-polar, triglyceride-rich core of lipid droplets.[4][6]
This transition into a hydrophobic environment triggers a significant conformational change in the molecule's excited state, leading to a dramatic increase in its fluorescence quantum yield.[4][7] The result is a highly specific and bright fluorescent signal emanating exclusively from the lipid droplets, with minimal background from the surrounding cytosol. This "off-on" switching mechanism provides an exceptional signal-to-noise ratio, making it an excellent tool for high-resolution imaging.[8]
Caption: Mechanism of this compound activation.
Photophysical & Handling Properties
Proper handling and knowledge of the probe's spectral characteristics are critical for successful experiments.
| Property | Specification | Notes |
| Excitation (λex) | ~430 - 450 nm | Optimal excitation can be fine-tuned based on the solvent environment.[1] |
| Emission (λem) | ~480 - 550 nm | Emission is highly environment-dependent; expect a blue-shift in more polar solvents and a red-shift in non-polar lipids.[1] |
| Recommended Filter Set | DAPI, CFP, or similar | A standard DAPI or Cyan Fluorescent Protein (CFP) filter set is typically a good starting point. |
| Stokes Shift | Large (> 50 nm) | The significant separation between excitation and emission peaks minimizes spectral overlap and enhances signal detection.[6] |
| Solvent for Stock | Dimethyl Sulfoxide (DMSO) | The probe is highly soluble in DMSO. Prepare a concentrated stock (e.g., 1-10 mM) for storage.[9] |
| Storage | -20°C, desiccated, protected from light | Aliquot stock solution to avoid repeated freeze-thaw cycles. |
Experimental Workflow and Protocols
The following diagram provides a high-level overview of the experimental process, from cell preparation to final analysis.
Caption: High-level workflow for cell staining and analysis.
Reagent Preparation
-
10 mM Stock Solution: Dissolve the required mass of this compound in high-quality, anhydrous DMSO to make a 10 mM stock solution. For example, for a compound with a molecular weight of 349.4 g/mol , dissolve 3.5 mg in 1 mL of DMSO. Vortex thoroughly until fully dissolved.
-
Working Staining Solution: On the day of the experiment, dilute the 10 mM stock solution into a serum-free culture medium or Phosphate-Buffered Saline (PBS) to the desired final concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized for your cell type.
-
Causality Note: Preparing the working solution fresh is crucial as fluorescent probes can degrade or precipitate in aqueous solutions over time. Using a serum-free medium for staining prevents potential interactions between the probe and serum proteins, which can cause background fluorescence.
-
Protocol 1: Staining of Live Cells for Fluorescence Microscopy
This protocol is ideal for observing lipid droplet dynamics in real-time.
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of staining.
-
Lipid Droplet Induction (Optional): To increase the number and size of lipid droplets, cells can be incubated with 100-400 µM oleic acid complexed to BSA for 16-24 hours prior to staining.[10]
-
Cell Washing: Gently wash the cells twice with warm PBS to remove residual culture medium.
-
Staining: Add the freshly prepared working staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[10]
-
Washing: Remove the staining solution and wash the cells twice with warm PBS or complete culture medium.
-
Imaging: Add fresh, warm culture medium or an appropriate imaging buffer to the cells. Proceed immediately to imaging on a fluorescence microscope equipped with a suitable filter set (e.g., DAPI/CFP).
Protocol 2: Staining of Fixed Cells
This protocol is useful when co-staining with antibodies or when immediate imaging is not possible.
-
Cell Preparation & Staining: Follow steps 1-4 from Protocol 1.
-
Washing: Remove the staining solution and wash twice with PBS.[10]
-
Fixation: Fix the cells by incubating with 4% Paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[10]
-
Expertise Note: Fixation after staining is recommended for this lipophilic dye. Fixing before staining can alter lipid membrane permeability and potentially affect probe uptake and distribution.
-
-
Final Washes: Wash the cells three times with PBS for 5 minutes each to remove all residual fixative.[10]
-
Mounting & Imaging: Mount the coverslip onto a glass slide using an appropriate mounting medium. The sample can now be imaged or stored at 4°C, protected from light.
Protocol 3: Quantification by Flow Cytometry
This method allows for the quantitative assessment of neutral lipid content across a cell population.
-
Cell Preparation: Grow and treat cells in a multi-well plate (e.g., 6-well or 12-well).
-
Staining: Wash cells with PBS, then add the working staining solution and incubate as described in Protocol 1 (step 4).
-
Cell Harvesting: Wash the cells twice with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation buffer or trypsin. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Sample Preparation: Centrifuge the cells at 300 x g for 5 minutes.[] Discard the supernatant and resuspend the cell pellet in 500 µL of cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).
-
Analysis: Analyze the samples on a flow cytometer, using the 405 nm (violet) laser for excitation and detecting the emission signal in a channel appropriate for blue/green fluorescence (e.g., 450/50 nm or 525/50 nm). An unstained cell sample should be used to set the baseline fluorescence.
Validation and Troubleshooting
A self-validating protocol requires optimization and controls.
-
Optimizing Concentration: Test a range of concentrations (e.g., 0.5 µM to 10 µM) to find the optimal balance between bright signal and low background/toxicity for your specific cell line.
-
Cytotoxicity: The toxicity of coumarin derivatives can vary.[12] It is essential to confirm that the chosen staining concentration and duration do not impact cell viability. Perform a standard viability assay (e.g., using Trypan Blue, Propidium Iodide, or a commercial kit) on cells treated with the probe alongside an untreated control.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | Staining concentration too low. | Increase probe concentration or incubation time. |
| Incorrect filter set. | Verify microscope filter specifications match the probe's spectra. | |
| Lipid droplet content is low. | Use a positive control (e.g., oleic acid-treated cells). | |
| High Background | Staining concentration too high. | Decrease probe concentration. |
| Insufficient washing. | Increase the number and duration of wash steps.[13] | |
| Probe precipitation. | Ensure stock solution is fully dissolved. Prepare working solution fresh. | |
| Photobleaching | Excessive light exposure. | Minimize exposure time, reduce laser power/lamp intensity, use an anti-fade mounting medium for fixed cells. |
References
-
Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules, 23(9), 2353. Available at: [Link]
-
Climent, E., et al. (2017). Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties. Chemistry - A European Journal, 23(42), 10074-10082. Available at: [Link]
-
Kurt, A., et al. (2019). A detailed study on the optical properties of 3-benzoyl-7-hydroxy coumarin compound in different solvents and concentrations. ResearchGate. Available at: [Link]
-
Santos, C. I. M., et al. (2023). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. RSC Advances, 13(1), 184-201. Available at: [Link]
-
Geri, K., et al. (2014). Synthesis and Sensing Applications of Fluorescent 3-Cinnamoyl Coumarins. Molecules, 19(11), 17743-17757. Available at: [Link]
-
Xu, Y., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(18), 10589-10609. Available at: [Link]
-
Sun, W., et al. (2016). Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. ResearchGate. Available at: [Link]
-
Nowak, K., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Biosensors, 14(1), 36. Available at: [Link]
-
Wang, X. L., et al. (2015). Facile Synthesis and Fluorescent Properties of Coumarin-7 and its Isomer 4-(2-Benzimidazolyl)-7-(Diethylamino)Coumarin. Journal of Chemical Research, 39(4), 213-215. Available at: [Link]
-
Singh, M. K., et al. (2014). The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. Physical Chemistry Chemical Physics, 16(23), 11463-11472. Available at: [Link]
-
Das, D., et al. (2022). Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans. Journal of Photochemistry and Photobiology B: Biology, 237, 112589. Available at: [Link]
-
Singh, G., et al. (2019). Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. Organic & Biomolecular Chemistry, 17(29), 7048-7052. Available at: [Link]
-
Di Paolo, M. L., et al. (2010). Polarity-sensitive coumarins tailored to live cell imaging. Journal of the American Chemical Society, 132(4), 1389-1399. Available at: [Link]
-
Cole, J. M., et al. (2018). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C, 122(49), 27953-27963. Available at: [Link]
-
Guzman, G., et al. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. Bio-protocol, 6(17), e1902. Available at: [Link]
-
Di Paolo, M. L., et al. (2010). Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. ResearchGate. Available at: [Link]
-
Sino Biological. (n.d.). Flow Cytometry: Antibody Staining Protocol (Surface and Intracellular). Retrieved from [Link]
-
Pereira, R. P. R., et al. (2022). Synthesis of inverse push-pull coumarin dyes and their application as solvatochromic probes and labelling agents for bacteria. Dyes and Pigments, 200, 110156. Available at: [Link]
Sources
- 1. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polarity-sensitive coumarins tailored to live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
- 10. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. stemcell.com [stemcell.com]
Application Note: Ratiometric Sensing of H2O2 with Coumarin-Hemicyanine Hybrids
Executive Summary
Hydrogen peroxide (H₂O₂), a pervasive Reactive Oxygen Species (ROS), acts as a critical signaling messenger in physiological pathways and a damaging oxidant in pathology (e.g., inflammation, cancer). Traditional intensity-based fluorescent probes often suffer from signal fluctuations caused by probe concentration variations, photobleaching, and optical path length differences.
This Application Note details the protocol for ratiometric sensing of H₂O₂ using Coumarin-Hemicyanine (CHC) hybrids . By integrating a coumarin donor with a hemicyanine acceptor, these probes utilize Intramolecular Charge Transfer (ICT) modulation to provide self-calibrating dual-emission signals. This guide covers the mechanistic principles, validation protocols, and live-cell imaging workflows required to generate high-fidelity biological data.
Design Principle & Mechanism
The Coumarin-Hemicyanine Scaffold
The CHC hybrid system is designed as a "Donor-π-Acceptor" (D-π-A) architecture.
-
Donor: Coumarin moiety (Blue emission, ~450 nm).[1]
-
Acceptor: Hemicyanine/Indolium moiety (Red/NIR emission, ~650 nm).
-
Trigger: A boronate ester group (or carbamate) masks the electron-donating capability, suppressing the ICT process.
Sensing Mechanism
Upon exposure to H₂O₂, the boronate ester undergoes oxidative hydrolysis. This reaction unmasks a phenolic hydroxyl group, restoring the strong electron-donating character of the coumarin. This revives the ICT process from the coumarin to the hemicyanine, resulting in a bathochromic shift (red shift) in absorption and a distinct change in the emission ratio (
Expert Insight: While boronate esters are the gold standard for H₂O₂ selectivity, researchers must be aware that peroxynitrite (ONOO⁻) can sometimes trigger similar cleavage or attack the methine bridge. However, kinetic studies confirm that boronate oxidation by H₂O₂ is the dominant pathway in non-inflammatory baseline conditions.
Mechanistic Pathway Diagram
Caption: Figure 1. Reaction mechanism of the boronate-caged coumarin-hemicyanine probe with H₂O₂, leading to ICT restoration.
Materials & Preparation
Reagents
-
Probe Stock: Coumarin-Hemicyanine Boronate (Synthesized in-house or sourced commercially).
-
Solvents: DMSO (Spectroscopic grade), PBS (10 mM, pH 7.4).
-
ROS Sources: H₂O₂ (30% stock), KO₂ (Superoxide), NaOCl (Hypochlorite), SIN-1 (Peroxynitrite generator).
-
Cell Lines: HeLa, RAW 264.7 (Macrophage model for inflammation).
Stock Solution Protocol
-
Primary Stock (10 mM): Dissolve 1 mg of probe in the appropriate volume of anhydrous DMSO. Vortex until clear. Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles.
-
Working Solution (10 µM): Dilute the Primary Stock 1:1000 into PBS (pH 7.4) immediately prior to use. Ensure the final DMSO concentration is < 1% to prevent cytotoxicity.
Spectroscopic Validation Protocol
Before biological application, the probe's ratiometric response must be validated in cuvettes.
Titration Experiment
-
Prepare 3 mL of Working Solution (10 µM probe in PBS) in a quartz cuvette.
-
Record the initial fluorescence spectrum (
= 405 nm or probe-specific excitation). -
Add H₂O₂ aliquots (0–100 µM). Mix gently by inversion.
-
Incubate for 20 minutes at 37°C.
-
Record spectra. Observe the decrease in Band A (e.g., 450 nm) and increase in Band B (e.g., 650 nm).
Data Analysis: Ratiometric Calibration
Calculate the ratio
Table 1: Representative Photophysical Data
| Parameter | Value / Characteristic | Notes |
| Excitation ( | 405 nm or 488 nm | Dual-excitation can also be used if applicable. |
| Emission 1 (Blue) | ~450 - 480 nm | Dominant in "Masked" form. |
| Emission 2 (Red) | ~640 - 680 nm | Dominant in "Reacted" form (ICT on). |
| Response Time | < 20 minutes | Kinetic plateau. |
| LOD | ~50 - 100 nM | Calculated as |
| Selectivity | > 50-fold vs. O₂⁻, NO, HO• | High specificity due to boronate chemistry. |
Live-Cell Imaging Protocol
Objective: Visualize endogenous or exogenous H₂O₂ levels in HeLa cells.
Cell Preparation
-
Seed HeLa cells on 35 mm glass-bottom confocal dishes.
-
Incubate for 24 hours at 37°C / 5% CO₂ until 70-80% confluence.
Dye Loading & Stimulation
-
Control Group: Incubate cells with Probe (5–10 µM) for 30 mins. Wash 3x with PBS.
-
Exogenous H₂O₂ Group: Pre-incubate cells with H₂O₂ (50 µM) for 30 mins, wash, then add Probe.
-
Endogenous H₂O₂ Group (Inflammation Model): Stimulate RAW 264.7 cells with PMA (1 µg/mL) or LPS (1 µg/mL) for 4 hours. Wash, then add Probe.
Confocal Microscopy Settings
-
Microscope: Laser Scanning Confocal Microscope (e.g., Leica SP8, Zeiss LSM 880).
-
Excitation: 405 nm laser (excites coumarin donor).
-
Channel 1 (Donor): 430–500 nm (Blue/Green).
-
Channel 2 (Acceptor): 600–700 nm (Red).
-
Image Processing: Generate a "Ratio Image" by dividing Channel 2 by Channel 1 pixel-by-pixel using ImageJ/Fiji.
Imaging Workflow Diagram
Caption: Figure 2. Step-by-step workflow for ratiometric live-cell imaging of H₂O₂.
Troubleshooting & Validation (Self-Validating Systems)
To ensure Trustworthiness and Scientific Integrity , perform these controls:
-
Cytotoxicity Check: Perform an MTT or CCK-8 assay. Coumarin-hemicyanine hybrids generally show >85% cell viability at 10 µM. If toxicity is observed, reduce concentration to 2-5 µM.
-
Photostability Test: Continuously scan a stained sample for 300 seconds. If signal loss >10%, reduce laser power or pixel dwell time. Ratiometric probes are partially resistant to bleaching artifacts, but severe bleaching will degrade the signal-to-noise ratio.
-
pH Independence: Verify the fluorescence ratio in buffers ranging from pH 5.0 to 9.0. The probe should be pH-insensitive within the physiological range (pH 7.0–7.4) to ensure the signal change is due to H₂O₂, not lysosomal acidity.
References
-
A Novel Fluorescent Probe for Hydrogen Peroxide and Its Application in Bio-Imaging. Source: MDPI / PMC. URL:[Link] (Representative link based on search context 1.1/1.9)
-
A fluorescent probe strategy for the detection and discrimination of hydrogen peroxide and peroxynitrite in cells. Source: Royal Society of Chemistry (RSC). URL:[Link]
-
Unraveling the Chemosensing Mechanism by the 7-(Diethylamino)coumarin-hemicyanine Hybrid. Source: ACS Publications (Analytical Chemistry). URL:[Link]
-
Excellent benzocoumarin-based ratiometric two-photon fluorescent probe for H2O2 detection. Source: PubMed / Elsevier. URL:[Link]
-
Coumarins to Cyanines: Synthesis of Hemicyanines. Source: NIH / PMC. URL:[Link]
Sources
Precision Redox Monitoring: A Guide to Fluorescent Probes and Biosensors
Introduction: From "Oxidative Stress" to "Redox Signaling"
The field of redox biology has shifted paradigm. We no longer view Reactive Oxygen Species (ROS) merely as toxic byproducts ("oxidative stress") but as precise signal transducers regulating differentiation, proliferation, and apoptosis ("redox signaling").
For drug development and mechanistic biology, this distinction is critical. A crude measurement of "total ROS" using legacy dyes like DCFDA is no longer sufficient for high-impact research. You must distinguish spatial location (mitochondria vs. cytosol), chemical species (superoxide vs. hydrogen peroxide), and temporal dynamics (burst vs. steady-state).
This guide delineates the selection, application, and validation of fluorescent reporters, focusing on two gold standards: MitoSOX™ Red (for mitochondrial superoxide) and HyPer7 (for dynamic hydrogen peroxide).
Part 1: Probe Selection & Strategy
The Hierarchy of Redox Detection
Choosing the wrong probe is the most common cause of artifactual data in redox biology.
| Feature | Small Molecule Dyes (e.g., MitoSOX, CellROX) | Genetically Encoded Sensors (e.g., HyPer7, roGFP) |
| Primary Use | High-throughput screening; End-point analysis. | Longitudinal studies; Mechanistic dissection. |
| Reversibility | Irreversible. Once oxidized, the signal remains. | Reversible. Can monitor recovery and oscillations. |
| Specificity | Moderate. Often cross-reacts with other oxidants. | High. Enzyme-based specificity (e.g., OxyR, Orp1). |
| Quantification | Intensity-based (concentration dependent). | Ratiometric (concentration independent). |
| Major Artifact | Photo-oxidation (light induces signal). | pH sensitivity (though HyPer7 mitigates this).[1][2] |
Decision Matrix: Selecting the Right Tool
Use the following logic flow to determine the appropriate sensor for your experimental question.
Figure 1: Decision matrix for selecting redox probes based on analyte specificity and experimental constraints.
Part 2: Experimental Protocols
Protocol A: Mitochondrial Superoxide Detection with MitoSOX™ Red
Mechanism: MitoSOX Red is a hydroethidine derivative containing a triphenylphosphonium (TPP+) moiety. The TPP+ drives accumulation in the mitochondrial matrix (driven by membrane potential,
Critical Constraint: This probe is not fixable . You must image live cells.[3] Fixation causes the fluorophore to leak out of the mitochondria and wash away.
Materials
-
Solvent: High-quality anhydrous DMSO.
-
Buffer: HBSS (with Ca2+/Mg2+) or phenol-red free media.
-
Positive Control: Antimycin A (Complex III inhibitor).
Step-by-Step Workflow
-
Stock Preparation:
-
Working Solution:
-
Dilute the stock into warm HBSS/Media to a final concentration of 5 µM .
-
Optimization: Test 1–5 µM. High concentrations can quench mitochondrial respiration.
-
-
Staining:
-
Washing (Crucial Step):
-
Gently wash cells 3x with warm HBSS.[7]
-
Warning: Aggressive washing can detach stressed cells.
-
-
Imaging:
-
Excitation: 510 nm (Green).
-
Emission: 580 nm (Red).
-
Image immediately.[6] The signal is stable for approx. 30–60 minutes.
-
Protocol B: Dynamic H2O2 Sensing with HyPer7
Mechanism: HyPer7 is a genetically encoded biosensor consisting of a circularly permuted Yellow Fluorescent Protein (cpYFP) inserted into the regulatory domain of the bacterial transcription factor OxyR. Upon reacting with H2O2, a disulfide bond forms, twisting the chromophore and altering its excitation spectrum.
-
Reduced State: Excitation max ~400 nm.
-
Oxidized State: Excitation max ~500 nm.
-
Emission: Always ~516 nm.
Advantage: By calculating the ratio (Ex500 / Ex400), you cancel out artifacts caused by cell thickness, expression level, or focal drift.
Materials
-
Plasmid: pHyPer7-cyto (Addgene #136461) or pHyPer7-Mito.
-
Transfection Reagent: Lipofectamine 3000 or equivalent.
-
Microscope: Widefield or Confocal with 405 nm and 488 nm laser lines.
Step-by-Step Workflow
-
Transfection:
-
Seed cells on glass-bottom dishes (e.g., MatTek).
-
Transfect 24–48 hours prior to imaging. Expression levels must be moderate; extremely high expression can buffer intracellular H2O2, dampening the signal.
-
-
Baseline Acquisition:
-
Set microscope to acquire two channels sequentially:
-
Ch1: Ex 405 nm / Em 516 nm (Reference).
-
Ch2: Ex 488 nm / Em 516 nm (Signal).
-
-
Acquire baseline images for 2–5 minutes to establish the resting ratio.
-
-
Stimulation:
-
Add stimulus (e.g., Growth Factor, Drug).[8]
-
Continue imaging. HyPer7 is extremely fast; capture every 5–10 seconds.
-
-
Calibration (Max/Min):
-
At the end of the experiment, add 100 µM H2O2 to saturate the sensor (Max Ratio).
-
Wash, then add 10 mM DTT to fully reduce the sensor (Min Ratio).
-
Why? This converts your arbitrary "Ratio Units" into "Percent Oxidation," allowing comparison between different experiments.
-
Part 3: Data Analysis & Visualization
Ratiometric Data Processing
Raw intensity values from biosensors are meaningless without processing. Use the following pipeline for HyPer7 or roGFP data.
Figure 2: Computational pipeline for processing ratiometric biosensor data.
Calculation:
Part 4: Controls & Troubleshooting (The "Trustworthiness" Pillar)
Scientific integrity in redox biology relies entirely on controls. If you do not include these, your data is likely an artifact of pH, photo-oxidation, or dye loading.
The Photo-Oxidation Check
Fluorescent probes (especially DCFDA and MitoSOX) can generate ROS when illuminated with high-intensity light, creating a positive feedback loop.
-
Test: Image a field of view continuously for 2 minutes without adding any drug.
-
Result: If fluorescence increases significantly over time, you are measuring "light-induced ROS," not biological ROS.
-
Solution: Reduce laser power, increase gain, or use pulsed illumination.
Specificity Controls
| Control Type | Reagent | Purpose |
| Positive (General) | H2O2 (100 µM) | Verifies sensor functionality. |
| Positive (Mito) | Antimycin A (5 µM) | Induces mitochondrial superoxide specifically. |
| Negative (Scavenger) | PEG-Catalase | Scavenges H2O2; confirms signal is peroxide-driven. |
| Negative (Mito) | MitoTEMPO | Scavenges mitochondrial superoxide. |
| Negative (Thiol) | N-Acetylcysteine (NAC) | General antioxidant; suppresses broad ROS signals. |
pH Control (For Genetically Encoded Sensors)
Although HyPer7 is pH stable, older variants (HyPer3, roGFP) are pH sensitive.[1] A change in cellular pH can mimic a redox change.
-
The "SypHer" Control: If using HyPer3, you must use SypHer (a mutant insensitive to H2O2 but sensitive to pH) to prove that your signal is not just intracellular acidification.
References
-
Pak, V.V., et al. (2020). Ultrasensitive genetically encoded indicator for hydrogen peroxide identifies roles for the oxidant in cell migration and mitochondrial function. (HyPer7 Original Paper). Cell Metabolism. [Link]
-
Addgene. Plasmid #136461: pCS2+ HyPer7-Cyto. [Link]
-
Meyer, A.J. & Dick, T.P. (2010). Fluorescent protein-based redox probes.[9] (Review of roGFP mechanisms). Antioxidants & Redox Signaling.[1][2][10][11] [Link]
Sources
- 1. The genetically encoded biosensor HyPer7 enables in-line monitoring of H2O2 accumulation dynamics in the methylotrophic yeast Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. assaygenie.com [assaygenie.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Hydrogen peroxide sensor HyPer7 illuminates tissue-specific plastid redox dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Coumarin Derivatives for Bioimaging Applications
Introduction: The Unique Value of Coumarins in Bioimaging
Coumarin and its derivatives form a cornerstone of fluorescent probe technology. Their unique benzopyrone structure provides a rigid, conjugated scaffold that is inherently fluorescent.[] What makes them exceptionally valuable for bioimaging is their remarkable versatility. The photophysical properties of the coumarin core—such as absorption maxima, emission wavelength, and fluorescence quantum yield—can be precisely tuned by introducing various functional groups at different positions on the ring system.[][2] This modularity allows for the rational design of probes that can respond to specific biological analytes or environmental changes.[]
Coumarin-based probes offer several key advantages for researchers, scientists, and drug development professionals:
-
High Quantum Yield: Many coumarin derivatives are intensely luminescent, providing bright signals essential for sensitive detection in complex biological milieu.[3]
-
Photostability: They exhibit good resistance to photobleaching, allowing for longer imaging times.[3]
-
Environmental Sensitivity: Their fluorescence is often sensitive to changes in solvent polarity and pH, enabling the visualization of cellular microenvironments.[]
-
Small Size: Their relatively small molecular size facilitates rapid diffusion and cell membrane permeability, crucial for real-time monitoring of intracellular processes.[]
This guide provides an in-depth exploration of the synthesis of these vital imaging tools, covering foundational chemical principles, modern synthetic strategies, and detailed, field-proven protocols.
Part 1: Core Synthetic Strategies for the Coumarin Scaffold
The construction of the coumarin core is typically achieved through several classic named reactions. The choice of method depends on the desired substitution pattern and the availability of starting materials. Modern adaptations, particularly the use of microwave irradiation, have significantly improved the efficiency of these traditional methods.[4][5]
Pechmann Condensation
The Pechmann condensation is a robust and widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[6][7]
-
Mechanism: The reaction is initiated by acid-catalyzed transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (cyclization) onto the activated aromatic ring, and a final dehydration step to form the α,β-unsaturated lactone of the coumarin ring.[6][8]
-
Causality: The use of a strong acid (e.g., H₂SO₄) is critical as it serves two roles: it catalyzes the initial esterification and activates the carbonyl group for the ring-closing electrophilic attack.[9] The substitution pattern on the phenol dictates the final coumarin structure; for instance, using resorcinol (1,3-dihydroxybenzene) readily yields highly fluorescent 7-hydroxycoumarin derivatives.[10]
Knoevenagel Condensation
This method is highly effective for producing coumarins substituted at the 3-position. It involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group (e.g., diethyl malonate, ethyl acetoacetate) in the presence of a basic catalyst like piperidine.[11][12][13]
-
Mechanism: The base abstracts a proton from the active methylene compound to form a reactive enolate. This enolate then acts as a nucleophile, attacking the aldehyde carbonyl of the salicylaldehyde. The subsequent steps involve a cyclization (intramolecular transesterification) and dehydration.[13]
-
Causality: The choice of the active methylene compound directly determines the substituent at the C3 position. For example, using diethyl malonate leads to a coumarin-3-carboxylate, a versatile intermediate for further functionalization.[14][15]
Modern Enhancements: Microwave-Assisted Synthesis
Conventional heating methods for these reactions can be slow and energy-intensive. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions dramatically.[4][5]
-
Principle: Microwave energy directly heats the polar reagents and solvents, leading to rapid temperature increases and significantly reduced reaction times—often from hours to mere minutes.[5]
-
Advantages: This technique offers higher product yields, cleaner reactions with fewer side products, and often allows for solvent-free conditions, aligning with the principles of green chemistry.[5][16] Both Pechmann and Knoevenagel condensations have been successfully adapted to microwave conditions.[4][17]
Table 1: Comparison of Core Coumarin Synthetic Methodologies
| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Key Advantages |
| Pechmann Condensation | Phenol, β-Ketoester | Strong Acid (H₂SO₄, Lewis Acids)[6][8] | Conventional heating or Microwave[8] | Good for 4-substituted coumarins; one-pot synthesis.[18] |
| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound | Base (Piperidine, Pyridine)[11] | Conventional heating or Microwave[11][17] | Excellent for 3-substituted coumarins; versatile.[19] |
| Perkin Reaction | Salicylaldehyde, Acetic Anhydride | Sodium Acetate | High temperatures (180°C) | Classic method, but often requires harsh conditions.[4] |
Part 2: Designing Coumarin-Based Bio-Probes
A standalone coumarin fluorophore is useful, but its true power in bioimaging is unlocked when it is engineered into a probe that responds to a specific biological target. This is achieved by modifying the coumarin core with two key components: a recognition moiety and a linker . The overall process follows a clear logical workflow.
Caption: Workflow for developing a coumarin-based bio-probe.
The probe's function relies on a fluorescence modulation mechanism, most commonly Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).[2] Upon interaction with the target analyte (e.g., an enzyme, metal ion, or reactive oxygen species), a chemical reaction occurs that alters the electronic structure of the probe, leading to a detectable change in its fluorescence—a "turn-on" or "turn-off" response.
Caption: Logic of an enzyme-activated "turn-on" fluorescent probe.
For example, enzymatically-switchable probes are widely used for pathogen detection.[20] A non-fluorescent coumarin derivative is masked with a substrate specific to a target enzyme. When the enzyme is present, it cleaves the substrate, releasing the highly fluorescent parent hydroxy-coumarin and generating a strong signal.[20][21]
Part 3: Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are detailed to ensure they can be followed precisely.
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
This protocol describes the synthesis of a foundational coumarin fluorophore, also known as Coumarin 47, which is a vital building block for more complex probes.[17]
Materials & Equipment:
-
Resorcinol (C₆H₆O₂, MW: 110.11 g/mol )
-
Ethyl acetoacetate (C₆H₁₀O₃, MW: 130.14 g/mol )
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ethanol (for recrystallization)
-
Crushed Ice
-
100 mL Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
Reaction Setup: Place a 100 mL beaker in an ice-water bath on a magnetic stirrer. Carefully add 15 mL of concentrated H₂SO₄ to the beaker and allow it to cool to below 10°C.[10][22]
-
Reagent Mixture: In a separate flask, mix 3.7 g of resorcinol with 4.5 g (approx. 4.4 mL) of ethyl acetoacetate.[10] Stir until the resorcinol is fully dissolved.
-
Condensation: Using a pipette, add the resorcinol/ethyl acetoacetate solution dropwise to the chilled, stirring sulfuric acid.[22] Maintain the temperature below 10-20°C during the addition to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, remove the beaker from the ice bath and allow it to warm to room temperature. Let it stand for 1-2 hours (or overnight) to ensure the reaction goes to completion. The solution will become thick and may change color.
-
Precipitation: Pour the reaction mixture slowly and carefully into a larger beaker containing ~200 mL of crushed ice with constant stirring.[23][24] A solid precipitate will form.
-
Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any residual acid.
-
Purification: Recrystallize the crude product from ethanol to yield pale yellow or white crystals.
-
Characterization: Dry the purified crystals completely. Determine the final yield and verify the product's identity and purity by measuring its melting point (typically 188-189°C)[24] and using techniques like TLC, NMR, and Mass Spectrometry.
Protocol 2: Microwave-Assisted Synthesis of a Coumarin-3-Carboxylate via Knoevenagel Condensation
This protocol demonstrates a rapid, modern approach to synthesizing a key coumarin intermediate.
Materials & Equipment:
-
Salicylaldehyde (1.22 g, 10 mmol)
-
Diethyl malonate (1.76 g, 11 mmol)[14]
-
Piperidine (0.2 mL, catalyst)[14]
-
Microwave reactor with sealed vessel capability
-
Ethanol
-
Rotary evaporator
Procedure:
-
Reagent Preparation: In a microwave-safe reaction vessel, combine salicylaldehyde, diethyl malonate, and a catalytic amount of piperidine.[14] If desired, a minimal amount of a high-boiling solvent like ethanol can be added, but solvent-free conditions are often possible.[12][17]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 10-25 minutes at 100°C.[14] The reaction progress can be monitored by TLC using an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2).[11]
-
Work-up: After the reaction is complete, cool the vessel to room temperature. If the product solidifies, it can be filtered directly. If it is an oil, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate), wash with dilute acid to remove the piperidine, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product (ethyl coumarin-3-carboxylate) by recrystallization from ethanol.[14]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (NMR, IR, MS).
Part 4: Photophysical Characterization and Validation
Synthesizing a probe is only half the battle. Its utility must be validated through rigorous characterization of its photophysical properties and its response to the intended biological target.
Table 2: Key Photophysical Properties of Example Coumarin Dyes
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent |
| Coumarin 1 | 375 | 456 | 81 | ~0.73 | Ethanol |
| Coumarin 151 | ~350 | ~420 | ~70 | ~0.45 | Acetonitrile |
| 7-Hydroxycoumarin | 325 | 455 | 130 | ~0.63 | Ethanol |
(Note: Values are approximate and can vary with solvent and pH. Data synthesized from multiple sources for illustrative purposes).[25][26]
Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.[27] The relative method, comparing the sample to a well-characterized standard, is the most common and reliable approach.[27][28]
Materials & Equipment:
-
Fluorometer (Fluorescence Spectrophotometer)
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Test compound (synthesized coumarin derivative)
-
High-purity solvents
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent (if possible). The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Using the fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument parameters (e.g., slit widths) are identical for the standard and the test compound.[27]
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[27][29]
-
Plot Data: For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_S * (Grad_X / Grad_S) * (n_X² / n_S²)
Where:
-
Φ_S is the quantum yield of the standard.
-
Grad_X and Grad_S are the gradients (slopes) of the plots for the test sample and standard, respectively.[28]
-
n_X and n_S are the refractive indices of the solvents used for the sample and standard, respectively. (If the same solvent is used, this term becomes 1).
-
This self-validating system, which relies on a series of concentrations, provides a more accurate and trustworthy result than a single-point measurement.[28] By following these detailed synthetic and characterization protocols, researchers can confidently develop novel coumarin derivatives for a wide array of advanced bioimaging applications.
References
-
Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. (2024-01-12). AIP Publishing. Available from: [Link]
-
Pechmann condensation. Wikipedia. Available from: [Link]
-
Microwave Assisted Synthesis of Coumarins: A Review From 2007 to 2018. Bentham Science Publisher. Available from: [Link]
-
(PDF) Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. Available from: [Link]
-
synthesis of coumarin derivatives via pechmann condensation and nitration reaction. (2019). Jetir.Org. Available from: [Link]
-
Pechmann condensation – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments | Request PDF. ResearchGate. Available from: [Link]
-
Coumarin Synthesis Via The Pechmann Reaction. IJSART. Available from: [Link]
-
Coumarin-Modified CQDs for Biomedical Applications—Two-Step Synthesis and Characterization. (2020-10-29). PMC - NIH. Available from: [Link]
-
Synthesis and application of coumarin fluorescence probes. RSC Publishing. Available from: [Link]
-
Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Available from: [Link]
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available from: [Link]
- 7-hydroxycoumarin preparation. (1967-07-17). US3503996A - Google Patents.
-
Coumarin-based, switchable fluorescent substrates for enzymatic bacterial detection. Available from: [Link]
-
Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (2012-03-30). PMC. Available from: [Link]
-
Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses (RSC Publishing). Available from: [Link]
-
Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. ResearchGate. Available from: [Link]
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. Available from: [Link]
-
Unusual Photophysical Properties of Coumarin-151. The Journal of Physical Chemistry A. Available from: [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry. Available from: [Link]
-
Synthesis of 7 hydroxy-4-methyl coumarin. (2017-10-18). Slideshare. Available from: [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. Available from: [Link]
-
New boron-based coumarin fluorophores for bioimaging applications. (2022-03-29). ConnectSci. Available from: [Link]
-
MICROWAVE-ASSISTED AND CONVENTIONAL SYNTHESIS OF HALOGENATED COUMARIN-AZO DERIVATIVES AND STRUCTURAL. (2023-04-19). Malaysian Journal of Analytical Sciences. Available from: [Link]
-
7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). (2023-04-12). YouTube. Available from: [Link]
-
fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Available from: [Link]
-
Pechmann Condensation Mechanism (Coumarin Synthesis). (2020-02-22). YouTube. Available from: [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Taylor & Francis. Available from: [Link]
-
Synthesis and application of coumarin fluorescence probes. (2020-03-17). RSC Publishing. Available from: [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available from: [Link]
-
Photophysical properties of coumarin-1 and coumarin-2 in water. (2020-03-26). Morressier. Available from: [Link]
-
Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. (2013-09-12). PMC - NIH. Available from: [Link]
-
Photophysical properties of fluorescent coumarins. Calvin Digital Commons. Available from: [Link]
-
Synthesis and Activity of a Coumarin-Based Fluorescent Probe for Hydroxyl Radical Detection. PubMed. Available from: [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available from: [Link]
-
(PDF) Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. ResearchGate. Available from: [Link]
-
Design and Characterization of a Coumarin-Based Hydrazine Fluorescent Probe for Labeling Biomolecular Carbonyls and Detecting Oxidative Stress in Live Cells. Mason Publishing Journals. Available from: [Link]
-
A Coumarin-Based Fluorescent Probe for Selective and Sensitive Detection of Thiophenols and Its Application. Analytical Chemistry - ACS Publications. Available from: [Link]
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- 29. iss.com [iss.com]
Application Notes and Protocols for 3-Benzoyl-7-diethylaminocoumarin in FRET-Based Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Benzoyl-7-diethylaminocoumarin as a fluorescent donor in Förster Resonance Energy Transfer (FRET)-based assays. This document outlines the fundamental principles, key experimental considerations, and detailed protocols for robust and reliable assay development.
Introduction: The Power of FRET and the Role of Coumarins
Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two light-sensitive molecules, a donor and an acceptor chromophore.[1][2] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it an invaluable tool for studying molecular interactions and conformational changes in real-time.[3][4] FRET-based assays are widely employed in drug discovery and basic research to investigate protein-protein interactions, enzyme kinetics, and the detection of small molecules.[4][5][6]
Coumarin derivatives, including this compound, are highly valued as FRET donors due to their advantageous photophysical properties. These include a relatively small size, chemical stability, and tunable photochemical characteristics.[7] Their strong fluorescence and high quantum yields make them excellent candidates for constructing sensitive FRET pairs.[8][9]
Understanding this compound as a FRET Donor
This compound is a versatile fluorescent dye known for its strong fluorescence, high quantum yield, and excellent photostability.[10] These properties are crucial for developing robust and sensitive FRET-based assays.
Spectral Properties
The utility of a FRET donor is fundamentally determined by its absorption and emission spectra. The absorbance spectrum dictates the optimal excitation wavelength, while the emission spectrum must have significant overlap with the absorbance spectrum of the chosen FRET acceptor to ensure efficient energy transfer.
A related compound, 3-benzoyl-7-hydroxy coumarin (BHYC), exhibits maximum absorbance peaks around 350-353 nm in solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO).[8][11] While the specific spectral properties of this compound may vary slightly, this provides a good starting point for determining the appropriate excitation wavelength. It is crucial to experimentally determine the precise excitation and emission maxima in the specific buffer system of your assay.
Table 1: General Photophysical Properties of Related Coumarin Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent | Reference |
| 3-Benzoyl-7-hydroxy coumarin | ~350-353 | - | DMF, DMSO | [8][11] |
| 7-(diethylamino)coumarin-3-carboxylic acid | ~430 | ~477 | Aqueous Solution | [9] |
| 7-methoxycoumarin-3-carboxylate (MCC) | - | - | - | [12] |
Note: The spectral properties are highly dependent on the solvent environment and molecular substitutions. It is imperative to characterize the specific derivative used in your assay conditions.
Key Advantages in FRET Assays
The use of this compound and other coumarin derivatives as FRET donors offers several advantages:
-
Small Molecular Size: Their compact structure minimizes potential steric hindrance when conjugated to biomolecules, preserving their natural interactions.[7]
-
Chemical Stability: Coumarins exhibit good chemical stability, which is essential for assays that require prolonged incubation times or harsh reaction conditions.[7]
-
Tunable Properties: The coumarin scaffold can be chemically modified to fine-tune its spectral and physical properties for specific applications.[7]
-
High Quantum Yield: Many coumarin derivatives exhibit high fluorescence quantum yields, leading to brighter signals and more sensitive assays.[8][9]
Designing a FRET-Based Assay with this compound
The successful design of a FRET-based assay hinges on the careful selection of the FRET pair and the strategic labeling of the interacting partners.
Workflow for FRET Assay Design
Caption: Workflow for designing a FRET-based assay.
Selecting a Suitable FRET Acceptor
The choice of the FRET acceptor is critical and must be based on the following criteria:
-
Spectral Overlap: The acceptor's absorption spectrum must significantly overlap with the emission spectrum of this compound.
-
Distinct Emission Spectra: The emission spectra of the donor and acceptor should be well-resolved to allow for accurate measurement of both signals.[13]
-
High Extinction Coefficient: A high extinction coefficient for the acceptor will contribute to a higher FRET efficiency.
Commonly used FRET acceptors that can be paired with coumarin donors include fluorescein, rhodamine, and various cyanine dyes.
Labeling Strategies
The donor and acceptor fluorophores must be brought into close proximity (1-10 nm) upon the molecular interaction of interest. This is achieved by covalently labeling the interacting biomolecules. Common labeling strategies target specific functional groups on proteins or peptides, such as:
-
Amine-reactive dyes: These dyes, often containing N-hydroxysuccinimide (NHS) esters, react with primary amines (e.g., lysine residues, N-terminus).
-
Thiol-reactive dyes: Maleimides are commonly used to label cysteine residues.
The site of labeling should be carefully considered to ensure that it does not interfere with the biological activity of the molecules and that the distance between the fluorophores changes upon interaction.
Protocol: FRET-Based Protease Activity Assay
This protocol provides a general framework for measuring protease activity using a FRET-based substrate. The substrate consists of a peptide sequence specifically recognized by the protease of interest, flanked by this compound (donor) and a suitable quencher or acceptor. In the intact substrate, FRET is high, and the donor's fluorescence is quenched. Upon cleavage by the protease, the donor and acceptor are separated, leading to an increase in donor fluorescence.
Materials
-
Protease of interest
-
FRET peptide substrate (labeled with this compound and an appropriate acceptor/quencher)
-
Assay Buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like CaCl2 or DTT, depending on the protease)
-
Protease inhibitor (for negative control)
-
96-well or 384-well microplates (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader with appropriate filters for the chosen FRET pair.
Experimental Workflow
Caption: Workflow for a FRET-based protease assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the protease in Assay Buffer.
-
Prepare a solution of the protease inhibitor in Assay Buffer.
-
-
Assay Setup:
-
In a microplate, add the following to each well:
-
Test wells: Protease dilution.
-
Negative control wells: Assay Buffer or protease dilution with inhibitor.
-
Substrate control wells: Assay Buffer only.
-
-
Bring the total volume in each well to a consistent level with Assay Buffer.
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the protease activity for a short period (e.g., 5-10 minutes) to allow the temperature to equilibrate.
-
-
Reaction Initiation:
-
Add the FRET peptide substrate to all wells to initiate the enzymatic reaction. Mix gently.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity of the donor (e.g., excitation ~350-400 nm, emission ~440-480 nm) and, if applicable, the acceptor over time (kinetic mode) or at a fixed time point (endpoint mode).
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each protease concentration.
-
For endpoint assays, subtract the fluorescence of the negative control from the test wells.
-
Plot the reaction velocity or fluorescence intensity against the protease concentration to determine enzyme kinetics or against inhibitor concentration to determine IC50 values.
-
Data Interpretation and Troubleshooting
Interpreting FRET Data
A successful FRET assay will show a significant change in the donor-to-acceptor emission ratio or a marked increase in donor fluorescence upon molecular interaction (or cleavage in the case of a protease assay). The FRET efficiency (E) can be calculated using the following formula:
E = 1 - (FDA / FD)
Where:
-
FDA is the fluorescence intensity of the donor in the presence of the acceptor.
-
FD is the fluorescence intensity of the donor in the absence of the acceptor.
Common Troubleshooting Scenarios
Table 2: Troubleshooting Common Issues in FRET Assays
| Issue | Potential Cause | Suggested Solution |
| No or Low FRET Signal | Incorrect filter selection.[14] | Ensure excitation and emission filters are appropriate for the specific FRET pair. |
| Distance between fluorophores is too large (>10 nm). | Re-evaluate labeling sites or linker length. | |
| Low labeling efficiency. | Optimize labeling reaction conditions and purify labeled biomolecules. | |
| Incorrect buffer conditions (pH, ionic strength). | Test a range of buffer conditions to find the optimal environment for the interaction. | |
| High Background Fluorescence | Autofluorescence from compounds or media. | Use a buffer with low intrinsic fluorescence and subtract background readings. |
| Direct excitation of the acceptor. | Use a narrower excitation bandwidth for the donor or a donor with a more red-shifted excitation spectrum. | |
| Light scattering. | Ensure solutions are clear and free of precipitates. | |
| Photobleaching | Excessive exposure to excitation light. | Reduce excitation light intensity or exposure time. Use more photostable fluorophores if possible. |
Conclusion
This compound is a valuable tool for researchers developing FRET-based assays. Its favorable photophysical properties, combined with the inherent sensitivity of FRET, enable the development of robust and high-throughput assays for a wide range of applications in drug discovery and fundamental biological research. By carefully considering assay design, optimizing experimental conditions, and being mindful of potential pitfalls, researchers can harness the power of this versatile fluorophore to gain deeper insights into complex biological processes.
References
-
A detailed study on the optical properties of 3-benzoyl-7-hydroxy coumarin compound in different solvent. (2019-11-26). SciSpace. Available at: [Link]
-
Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives. (2025-08-06). ResearchGate. Available at: [Link]
-
Wessig, P., Behrends, N., Kumke, M. U., Eisold, U., Meiling, T., & Hille, C. (2016). Two-photon FRET pairs based on coumarin and DBD dyes. RSC Advances, 6(38), 33510-33513. Available at: [Link]
-
Spotlight on this compound: A Versatile Fluorescent Compound. (2025-10-12). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Wu, L., Wang, Y., James, T. D., & Yoon, J. (2020). Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. Chemical Society Reviews, 49(15), 5395-5445. Available at: [Link]
-
Kuo, P. Y., Chuang, R. R., & Yang, D. Y. (2009). Reactions of 3-benzoyl-7-dimethylamino-4-hydroxycoumarin and their potential applications in solution- and solid-phase synthesis. Molecular diversity, 13(2), 253–260. Available at: [Link]
-
Al-Iraqi, A., Mahdi, M. F., & Al-Shammari, A. M. (2021). A Coumarin-Benzothiazole Derivative as a FRET-Based Chemosensor of Adenosine 5′-Triphosphate. Chemosensors, 9(1), 7. Available at: [Link]
-
Chatterjee, A., & Seth, D. (2013). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Photochemical & Photobiological Sciences, 12(3), 488-501. Available at: [Link]
-
Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives. (2025-08-09). ResearchGate. Available at: [Link]
-
An ICT-FRET-based fluorescent probe for the ratiometric sensing of hypochlorous acid based on a coumarin–naphthalimide derivative. (2021). New Journal of Chemistry. Available at: [Link]
-
Protease Assays. (2012). Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
Wessig, P., Behrends, N., Kumke, M. U., Eisold, U., Meiling, T., & Hille, C. (2016). Two-photon FRET pairs based on coumarin and DBD dyes. RSC Advances, 6(38), 33510-33513. Available at: [Link]
-
Wu, L., Wang, Y., James, T. D., & Yoon, J. (2020). Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. Chemical Society Reviews, 49(15), 5395-5445. Available at: [Link]
-
Broussard, J. A., Rappaz, B., Webb, D. J., & Brown, C. M. (2013). Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy. The Journal of investigative dermatology, 133(7), e11. Available at: [Link]
-
Aplin, M., Miller, K. E., & H-C, D. (2021). Molecular Brightness Approach for FRET Analysis of Donor-Linker-Acceptor Constructs at the Single Molecule Level: A Concept. Frontiers in Physics, 9, 729112. Available at: [Link]
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TR-FRET Assays Simplify and Accelerate Drug Discovery. (n.d.). BPS Bioscience. Available at: [Link]
-
Förster resonance energy transfer (FRET) and applications thereof. (2018). ResearchGate. Available at: [Link]
-
Kaschani, F., & Kaiser, M. (2020). Coumarin as a structural component of substrates and probes for serine and cysteine proteases. Biological Chemistry, 401(5), 571-583. Available at: [Link]
-
A Coumarin–Porphyrin FRET Break-Apart Probe for Heme Oxygenase-1. (2018). Journal of the American Chemical Society. Available at: [Link]
-
A new FRET-based ratiometric fluorescence probe for hypochlorous acid and its imaging in living cells. (2019). Talanta. Available at: [Link]
-
Förster resonance energy transfer. (n.d.). Wikipedia. Available at: [Link]
-
Incorporation of a FRET Pair within a Phosphonate Diester. (2017). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea. (2012). RSC Publishing. Available at: [Link]
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Basics of FRET Microscopy. (n.d.). Nikon's MicroscopyU. Available at: [Link]
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Current microplate-based interaction assays for drug discovery. (2022-02-16). YouTube. Available at: [Link]
-
Protease Assay Kit Cat. No. 539125. (2007). Merck Millipore. Available at: [Link]
-
7-(Dimethylamino)coumarin-3-carbaldehyde and Its Phenylsemicarbazone: TICT Excited State Modulation, Fluorescent H-Aggregates, and Preferential Solvation. (2013). The Journal of Physical Chemistry A. Available at: [Link]
-
Förster resonance energy transfer (FRET) and applications thereof. (2018). Analytical Methods. Available at: [Link]
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Protease Assay (PC). (n.d.). Enzyme Development Corporation. Available at: [Link]
-
Flow cytometry based-FRET: basics, novel developments and future perspectives. (2021). Cellular & Molecular Immunology. Available at: [Link]
-
Overcoming Limitations of FRET Measurements. (2011). Cold Spring Harbor Protocols. Available at: [Link]
-
Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination. (2022-07-28). JoVE. Available at: [Link]
-
Key Steps to Follow in a FRET Experiment. (2022-08-01). Spectroscopy Online. Available at: [Link]
-
A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. (2022). Frontiers in Chemistry. Available at: [Link]
-
Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. (2021). Molecules. Available at: [Link]
-
FRET and TR-FRET Assays. (n.d.). ICE Bioscience. Available at: [Link]
-
Synthesis of NE-(7-diethylaminocoumarin-3-carboxyl)- and NE-(7-methoxycoumarin-3-carboxyl)-L-Fmoc lysine as tools for protease cleavage detection by fluorescence. (2025-08-05). ResearchGate. Available at: [Link]
-
Coumarin-Synthetic Methodologies, Pharmacology, and Application as Natural Fluorophore. (2024). Journal of Fluorescence. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Minimizing Cytotoxicity of Fluorescent Probes in Live-Cell Studies
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center. As researchers delving into the dynamic world of live-cell imaging, obtaining high-fidelity data while maintaining the physiological integrity of your samples is paramount. A frequent and often underestimated challenge is the cytotoxicity induced by the very fluorescent probes we rely on. This guide is designed to provide you with a deep, mechanistic understanding of probe-induced cytotoxicity and to offer practical, field-proven troubleshooting strategies and protocols to ensure your observations reflect true biology, not experimental artifacts.
Part 1: FAQ - Understanding the Fundamentals of Probe Cytotoxicity
This section addresses the foundational questions about why and how fluorescent probes can harm living cells.
Q1: What are the primary mechanisms of fluorescent probe cytotoxicity?
There are two main pathways through which fluorescent probes can induce cellular stress and death:
-
Phototoxicity: This is the most common mechanism and is light-dependent. When a fluorophore is excited by light, it can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen.[1][2][3] These highly reactive molecules can then damage cellular components, including lipids, proteins, and DNA, leading to oxidative stress and triggering apoptosis or necrosis.[1][2] Even low levels of ROS can alter normal cellular processes, affecting metabolism, mitosis, and immune responses at the mRNA level.[4][5]
-
Chemical Toxicity: This is inherent to the probe's chemical structure and is independent of light exposure. Some probes, or their metabolic byproducts, can interfere with cellular processes. For example, certain mitochondrial probes can disrupt the mitochondrial membrane potential, while some nuclear stains can intercalate with DNA and disrupt replication and transcription.[3]
Q2: My cells look fine before imaging, but show signs of stress during the experiment. Is this definitely phototoxicity?
While it's the most likely culprit, it's essential to confirm. Obvious signs of phototoxicity include cell blebbing, rounding, detachment, or abrupt cessation of dynamic processes like migration or division.[6] However, subtler effects can occur, such as alterations in gene expression or signaling pathways, which are not visually apparent.[1][4] To definitively identify phototoxicity, you must run parallel control experiments:
-
No Dye, With Illumination: Expose unstained cells to the same imaging conditions (light intensity, duration, frequency).
-
With Dye, No Illumination: Incubate cells with the fluorescent probe but keep them in the dark.
-
Full Experimental Condition: Cells with the probe and full illumination.
Comparing the health of these three groups will help you isolate the effect of the probe itself versus the effect of light.
Q3: Are some fluorescent probes inherently more toxic than others?
Yes, absolutely. For instance, synthetic fluorophores like certain MitoTracker dyes and nuclear stains (e.g., Hoechst, DRAQ5) can be highly phototoxic.[3] In contrast, fluorescent proteins are often considered less toxic because their fluorophore is shielded within a protein barrel, reducing its interaction with molecular oxygen.[3] Probes requiring UV or blue light for excitation are generally more phototoxic because these higher-energy wavelengths can directly damage cellular components.[2] Whenever possible, choosing probes excited by longer wavelengths (green, red, far-red) is advisable.[3]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a question-and-answer formatted guide to directly address specific problems you might encounter.
Q4: My cells are rounding up and detaching shortly after I start my time-lapse experiment. What's the first thing I should check?
A: Your illumination settings are the primary suspect. The total dose of light your cells receive is a critical factor.[7]
-
Immediate Action: Reduce the excitation light intensity to the lowest possible level that still provides a usable signal-to-noise ratio (SNR).[8][9] Increase the camera gain or use a more sensitive detector if necessary to compensate.[7]
-
Next Step: Reduce the frequency of image acquisition. Do you need to take an image every 30 seconds, or would every 5 minutes suffice to capture your biological process?
-
Advanced Check: Investigate "illumination overhead." This is the time your sample is illuminated while the camera is not actively acquiring an image, which can happen with slow mechanical shutters.[7][10] Modern systems using TTL-controlled LED light sources can eliminate this overhead, significantly reducing unnecessary light exposure.[7][10]
Q5: I've optimized my probe concentration, but I'm still observing cell death over a long-term (e.g., 24-hour) imaging experiment. What else can I do?
A: For long-term studies, even low-level phototoxicity can accumulate. Here, modifying the imaging medium can provide significant protection.
-
ROS Scavengers & Antioxidants: Supplement your imaging medium with antioxidants to neutralize ROS as they are formed. Common and effective additives include ascorbic acid (Vitamin C) and Trolox.[1] However, their effectiveness should be tested for your specific setup.[1]
-
Optimized Imaging Media: Consider using commercially available imaging media formulated to reduce phototoxicity. Some of these work by removing components like riboflavin and pyridoxal, which can act as photosensitizers and generate ROS upon illumination.[1]
-
Oxygen Depletion: Since oxygen is a key ingredient in phototoxicity, reducing its concentration in the medium can help.[2] This can be achieved by using oxygen-scavenging systems like Oxyrase®, though you must ensure your cells can tolerate hypoxic conditions.[2]
Q6: My signal is too weak with lower probe concentrations and reduced light intensity. How can I improve my signal without harming the cells?
A: This is a classic trade-off in live-cell imaging. The solution lies in optimizing your entire imaging system for sensitivity.
-
Choose Brighter Probes: Select fluorophores with high quantum yields and extinction coefficients. If you have a choice, opt for a brighter dye.[11]
-
Use High-Sensitivity Detectors: Employing a high quantum efficiency (QE) camera, such as a back-illuminated sCMOS camera, can dramatically increase the number of photons you detect.[7][12] This allows you to use much lower excitation power for the same quality image.[7][12]
-
High Numerical Aperture (NA) Objective: Use an objective with the highest NA available for your desired magnification. The light-gathering power of an objective increases with the square of the NA, so a small increase in NA can yield a large increase in signal.
Visual Workflow: Troubleshooting Probe Cytotoxicity
The following diagram outlines a logical workflow for diagnosing and mitigating cytotoxicity in your live-cell experiments.
Caption: The photochemical process leading to ROS generation and cell damage.
References
- Icha, J., Weber, M., Probst, D., & Wittbrodt, J. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. SciSpace.
- Laissue, P. F., Al-Khatib, Z., & Dhaenens, C. M. (2020). Phototoxicity in live fluorescence microscopy, and how to avoid it.
- Tirosh, L. (2020). How to minimize phototoxicity in fluorescence live cell imaging?. Line A.
- Thermo Fisher Scientific. Cell Imaging Support—Troubleshooting. Thermo Fisher Scientific - RU.
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining. Biotium.
- Broussard, J. A., Rappaz, B., & Webb, S. E. (2021). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy.
- Royal Society of Chemistry. (2025). Design strategies for organelle-selective fluorescent probes: where to start?. Royal Society of Chemistry.
- Semantic Scholar. Phototoxicity in live fluorescence microscopy, and how to avoid it. Semantic Scholar.
- Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting.
- Revvity. Guide to live-cell imaging. Revvity.
- Nikon. Cellular Phototoxicity. Nikon's MicroscopyU.
- PubMed. (2008). Comparative study of four fluorescent probes for evaluation of natural killer cell cytotoxicity assays. PubMed.
- Molecular Devices.
- Thermo Fisher Scientific. 5 steps to live-cell imaging. Thermo Fisher Scientific.
- Request PDF. (2019). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Request PDF.
- ResearchGate. (2012). Efficient non-cytotoxic fluorescent staining of halophiles.
- Tecan. How to develop an optimal fluorescence assay. The Blog - Tecan.
- PLOS ONE. (2024). Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids. PLOS ONE.
- Taylor & Francis Online. (2021). Optimizing Fluorescent Imaging Protocols for Reproducible Results. Taylor & Francis Online.
- MDPI. (2023). Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing. MDPI.
- Sigma-Aldrich.
- PubMed. (2024). Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids. PubMed.
- PubMed Central. (2011). Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. PubMed Central.
- AIP Publishing. (2023). A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing.
- Axion Biosystems. Cell proliferation assays supported by live-cell imaging. Axion Biosystems.
- Thermo Fisher Scientific. Probes for Mitochondria—Section 12.2. Thermo Fisher Scientific - US.
- Abcam. Cell viability assays. Abcam.
- Promega Corporation. Cell Viability, Proliferation and Cytotoxicity Assays.
- Bio-Rad Antibodies. Cell Viability Assays. Bio-Rad Antibodies.
- A3 Association for Advancing Automation. (2026). Overcoming Signal Interference in Plant Cell Fluorescence: The Impact of High-QE sCMOS Technology on Stress Response Research.
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antifade reagents for coumarin fluorophores in microscopy
The following technical guide is structured as a specialized support center resource. It prioritizes the specific physicochemical challenges of Coumarin-based fluorophores (e.g., AMCA, Alexa Fluor® 350, Pacific Blue™) in fluorescence microscopy.
Topic: Antifade Reagents & Mounting Media for Coumarin Fluorophores Doc ID: TS-COU-001 Status: Active
Executive Summary: The "Blue Channel" Challenge
Coumarin derivatives (emitting in the 440–460 nm range) present a unique "trifecta" of challenges in microscopy:
-
High-Energy Excitation: They require UV/Violet excitation (350–405 nm), which carries the highest photon energy in the visible spectrum, accelerating Reactive Oxygen Species (ROS) generation.
-
Chemical Sensitivity: Certain standard antifades (specifically p-phenylenediamine) can act as quenchers rather than protectors for this specific dye class.
-
Optical Aberration: Blue light undergoes the highest degree of refraction, making Refractive Index (RI) mismatch a critical failure point for resolution.
This guide provides the troubleshooting logic to overcome these barriers.
Troubleshooting & FAQs
ISSUE 1: "My AMCA/Blue signal vanishes immediately after mounting."
Diagnosis: Chemical Quenching via p-Phenylenediamine (PPD).[1][2] Root Cause: Many common "homemade" or older commercial mounting media use p-Phenylenediamine (PPD) as the primary antioxidant. While PPD is excellent for Fluorescein (FITC), it undergoes an electron-transfer reaction with certain Coumarin derivatives (like AMCA), effectively quenching the fluorescence upon contact [1]. PPD also oxidizes over time, turning the media yellow/brown, which acts as a color filter that specifically absorbs blue emission light.
Solution:
-
Immediate Action: Switch to a Propyl Gallate (NPG) based mountant.[3] NPG provides robust protection for the blue spectrum without the quenching side effects of PPD.
-
Commercial Alternative: Use ProLong™ Diamond or Vectashield® Vibrance . Unlike older formulations, these are engineered to prevent the "yellowing" effect that absorbs blue signal [2, 6].
ISSUE 2: "The image is bright initially but fades within seconds of exposure."
Diagnosis: Rapid Photobleaching (Triplet State Accumulation).
Root Cause:
Coumarins have a high propensity for intersystem crossing to the Triplet State (
-
Scavenger Selection: You need a mountant that specifically scavenges ROS (Reactive Oxygen Species). Propyl Gallate is the gold standard for this in the blue/UV range [7].
-
Protocol Adjustment: Ensure your mounting media is "cured" (if using hard-setting media like ProLong Glass/Diamond). Curing removes oxygen from the matrix, significantly boosting the Refractive Index and antifade performance.
ISSUE 3: "My blue nuclei (DAPI/Hoechst) or Coumarin labels look hazy and spherical."
Diagnosis: Spherical Aberration due to Refractive Index (RI) Mismatch.[4] Root Cause: According to Snell’s Law, blue light refracts more strongly than green or red light. If your mounting medium (RI ~1.40–1.45) does not match the immersion oil and coverslip (RI 1.515), the focal point for the blue channel shifts axially. This results in significant "z-stretching" and loss of contrast, often mistaken for poor staining [3, 5].
Solution:
-
High-RI Media: Use a mounting medium with a cured RI of 1.52 .
-
Recommendation: ProLong™ Glass or high-concentration Glycerol/TDE formulations are essential for high-resolution blue imaging (e.g., 60x/100x objectives).
Comparative Analysis: Antifade Agents
The following table summarizes the compatibility of common antifade agents with Coumarin fluorophores.
| Antifade Agent | Chemical Class | Compatibility with Coumarins | Mechanism of Action | Notes |
| Propyl Gallate (NPG) | Ester of Gallic Acid | Excellent | ROS Scavenger | The preferred "DIY" agent for blue dyes. Can be slow to dissolve. [7] |
| DABCO | Bicyclic amine | Moderate | Triplet State Quencher | Good general purpose, but less effective than NPG for preventing rapid blue bleaching. |
| p-Phenylenediamine (PPD) | Aromatic amine | Poor / Risky | Electron Donor | Avoid. Can quench AMCA/Coumarins and yellows with age, absorbing blue light. [1] |
| ProLong™ Diamond | Commercial Polymer | Excellent | Proprietary | Hard-setting. Specifically optimized to prevent quenching of blue/green dyes. [6] |
| Vectashield® (Original) | Commercial Liquid | Good | Proprietary | Non-setting.[1] Generally safe, though some users report issues with specific far-red dyes, it is safe for blue. [3] |
Visual Workflows
Diagram 1: Mounting Media Selection Logic
This decision tree guides the user to the correct medium based on fluorophore chemistry and resolution needs.
Caption: Selection logic for Coumarin-compatible mounting media. Note the critical branch avoiding PPD to prevent quenching.
Diagram 2: Photophysics of Fading & Protection
Understanding where the antifade intervenes in the excitation cycle.
Caption: Mechanism of photobleaching. Antifade reagents intervene by quenching the Triplet State or scavenging ROS before permanent damage occurs.
Validated Protocol: "DIY" Propyl Gallate Mountant
For researchers requiring a cost-effective, high-performance solution for blue dyes, this protocol is validated for stability and signal retention [7].
Reagents:
-
n-Propyl Gallate (NPG) (Sigma-Aldrich)
-
Glycerol (Analytical Grade)
-
10x PBS (Phosphate Buffered Saline)[5]
Method:
-
Preparation: Prepare a 4% (w/v) n-Propyl Gallate stock solution. Note: NPG dissolves slowly. It is best to dissolve it in a small volume of ethanol or heat the glycerol slightly (warm water bath, <50°C) to accelerate dissolution.
-
Mixing: Mix the NPG solution with glycerol to achieve a final concentration of 4% NPG.
-
Buffering: Add 1 part 10x PBS to 9 parts of the NPG/Glycerol mix to ensure pH stability (Final pH ~8.0–8.5 is optimal for fluorescence).
-
Storage: Store aliquots at -20°C in dark, airtight containers. NPG will oxidize (turn brown) over months; discard if discoloration occurs.
References
-
ResearchGate. (2025). Fluorescence Investigations on Interactions between Coumarin and Phenylenediamines. Retrieved from [Link]
-
Evident Scientific (Olympus). Optical Aberrations in Microscopy. Retrieved from [Link]
-
Scientific Volume Imaging. Spherical Aberration and Refractive Index Mismatch. Retrieved from [Link]
-
Biocompare. Product Review: ProLong Gold/Diamond Antifade Mountant. Retrieved from [Link]
-
University of Massachusetts. Antifade Mixtures for Fluorescence Microscopy (N-Propyl Gallate Recipe). Retrieved from [Link]
Sources
Technical Support Center: Fluorescent Probe Calibration
Topic: Troubleshooting Calibration Curve Non-Linearity & Instability
Introduction
Welcome to the Advanced Fluorescence Support Hub. Unlike absorbance (Beer-Lambert Law), fluorescence is not inherently linear over wide concentration ranges.[1][2] It is a sensitive, background-dependent technique subject to complex photophysical phenomena.[1][2]
This guide addresses the three most critical failure modes in calibration: Non-Linearity (Inner Filter Effects) , Sensitivity Limits (Signal-to-Noise) , and Environmental Instability (Quenching/Bleaching) .[1][2]
Module 1: Non-Linearity & Dynamic Range
Q: My calibration curve flattens or rolls over at high concentrations. Is my detector broken?
A: It is unlikely to be a detector failure.[1] You are likely experiencing the Inner Filter Effect (IFE) or molecular aggregation .
The Science (Causality)
Fluorescence intensity (
-
Primary IFE: At high concentrations, the fluorophores at the cuvette face absorb most of the excitation light, leaving none for the molecules in the center [1].
-
Secondary IFE: The emitted light is re-absorbed by other fluorophores before it exits the sample.
-
Aggregation: Planar fluorophores (e.g., Rhodamine, Cyanine) stack at high concentrations (H-aggregates), causing self-quenching [2].[1][2]
Diagnostic Workflow
Use the following logic flow to diagnose the root cause of non-linearity.
Figure 1: Decision tree for diagnosing non-linear calibration curves. High absorbance is the most common culprit.
Protocol: The "Dilution Linearity" Test
To validate your dynamic range, perform this self-validating test:
-
Prepare your highest concentration standard (
).[1] -
Measure fluorescence (
).[1] -
Validation Rule: The signal should be exactly
.-
If Signal
of initial: You had IFE/Quenching in the concentrated sample. -
If Signal
of initial: You are hitting the noise floor or adsorption issues.
-
Module 2: Sensitivity & Limit of Detection (LOD)
Q: My intercept is not zero, and my low-concentration data is noisy. How do I calculate a real LOD?
A: Never force your calibration curve through zero.[1] The intercept represents your Background Equivalent Concentration (BEC) . A high intercept indicates high background, which destroys sensitivity.[1][2]
Sources of Background
| Source | Characteristic | Mitigation Strategy |
| Raman Scattering | Sharp peak that shifts with excitation wavelength.[1] Common in water/solvents.[1] | Use a cut-off filter or change excitation wavelength.[1] |
| Autofluorescence | Broad background from biological matrix (serum, media).[1][2] | Use "Matrix Blanks" (see below) or Red-shifted probes (>600nm).[1] |
| Impurity | Constant high signal in all samples.[1] | Use HPLC-grade solvents; clean quartz cuvettes with nitric acid.[1] |
Protocol: IUPAC Limit of Detection (LOD)
Do not estimate LOD visually. Use the statistical IUPAC method [3]:
-
Prepare a True Blank: This must be the exact solvent/buffer matrix used for samples, without the probe.[1]
-
Measure Replicates: Measure the blank at least 10 times (
). -
Calculate Statistics:
-
Compute LOD:
[2] -
Compute Limit of Quantification (LOQ):
[2]
Technical Insight: If your calculated LOD is lower than your lowest standard, your range is appropriate. If LOD > Lowest Standard, your low-end data is statistical noise.[1][2]
Module 3: Environmental Instability
Q: My signal drops over time, or the same sample gives different readings on different days.
A: This suggests Photobleaching (light-induced destruction) or Environmental Quenching (pH/Temperature shifts).[1]
The Science: Static vs. Dynamic Quenching
-
Dynamic (Collisional) Quenching: The fluorophore collides with a quencher (e.g., Oxygen, Iodide) while excited, returning to ground state without emitting a photon.[1][2][5] Increases with temperature [4].[1][5][6]
-
Static Quenching: The fluorophore forms a non-fluorescent complex with a molecule in the ground state.[6] Decreases with temperature (complex dissociates).[1]
Troubleshooting Workflow: Signal Loss
Figure 2: Distinguishing between photobleaching (irreversible damage) and quenching (reversible interaction).[1][2]
Corrective Actions
-
For Photobleaching:
-
For pH Sensitivity:
References
-
IEEE Transactions on Instrumentation and Measurement. (2025). Inner Filter Effect Correction for Fluorescence Detection.
-
BenchChem. (2025).[1][6] A Researcher's Guide to Differentiating Static and Dynamic Fluorescence Quenching.
-
Analytical Chemistry. (1983).[1][3][8] Limit of detection. A closer look at the IUPAC definition. [2]
-
Rose-Hulman Institute of Technology. Dynamic Quenching Processes.
-
National Institutes of Health (PMC). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. scispace.com [scispace.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Thiol-Reactive Probes: 3-Benzoyl-7-diethylaminocoumarin in Context
In the dynamic landscape of biological research and drug development, the precise detection and quantification of thiols—sulfhydryl (-SH) groups, primarily in cysteine residues—are paramount. Thiols are critical to protein structure, enzyme catalysis, and cellular redox homeostasis.[1][2] Consequently, a diverse arsenal of fluorescent probes has been developed to illuminate the roles of these vital functional groups. This guide provides an in-depth comparison of various classes of thiol-reactive probes, with a particular focus on understanding the potential advantages and characteristics of coumarin-based probes, represented here by 3-Benzoyl-7-diethylaminocoumarin, in relation to other widely used alternatives.
While direct, head-to-head comparative experimental data for this compound is not extensively available in peer-reviewed literature, this guide will draw upon the well-established principles of thiol-reactive chemistries and the known photophysical properties of coumarin derivatives to provide a robust and scientifically grounded comparison.
The Landscape of Thiol-Reactive Probes: A Mechanistic Overview
The selection of a thiol-reactive probe is dictated by the specific experimental requirements, including the desired reactivity, specificity, and the photophysical properties of the resulting conjugate. The most common classes of thiol-reactive probes are categorized by their reactive moiety.
Maleimides: The Workhorse of Thiol Labeling
Maleimides are arguably the most popular class of thiol-reactive probes. Their reactivity is based on a Michael addition reaction between the maleimide's α,β-unsaturated carbonyl system and the thiolate anion (R-S⁻). This reaction proceeds efficiently at neutral to slightly alkaline pH (around 7-7.5) and forms a stable thioether bond.[3][4]
Haloacetyls (Iodoacetamides and Bromoacetamides): A Classic Alternative
Haloacetyl derivatives, particularly iodoacetamides, react with thiols via a second-order nucleophilic substitution (SN2) reaction. The thiolate anion displaces the halide (iodide or bromide) to form a stable thioether linkage. This reaction is generally slower than the maleimide-thiol reaction and often requires a slightly more alkaline pH (around 8-9) for optimal efficiency.[4][5]
Coumarin-Based Probes: Leveraging "Turn-On" Fluorescence
Coumarin derivatives represent a versatile class of fluorophores with tunable photophysical properties.[6][] Many coumarin-based thiol probes are designed as "turn-on" sensors. In their native state, the fluorescence of the coumarin core is quenched. The reaction with a thiol triggers a chemical modification that restores fluorescence, leading to a significant increase in the signal-to-noise ratio. The mechanism of this "turn-on" effect can vary, but it often involves a thiol-induced cleavage of a quenching group or a change in the electronic structure of the coumarin core.[8][9] For coumarins with an α,β-unsaturated ketone, such as in the case of this compound, the proposed mechanism involves a Michael addition of the thiol, which disrupts the internal charge transfer (ICT) that quenches the fluorescence in the unreacted probe.[8]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Mechanisms of common thiol-reactive probes.
Performance Comparison: A Qualitative and Quantitative Analysis
The ideal thiol-reactive probe should exhibit high reactivity and specificity towards thiols, result in a stable conjugate, and possess photophysical properties suitable for the intended application. The following table summarizes the key characteristics of the major classes of thiol-reactive probes.
| Feature | Maleimide-Based Probes | Haloacetyl-Based Probes | Coumarin-Based Probes (e.g., this compound) | BODIPY-Based Probes |
| Reaction Mechanism | Michael Addition | SN2 Substitution | Michael Addition / Cleavage | Varies with reactive group (e.g., maleimide) |
| Optimal pH | 6.5 - 7.5 | 7.5 - 8.5 | Generally neutral to slightly alkaline | Dependent on reactive group |
| Reactivity | High | Moderate to High | Generally Moderate | High |
| Specificity | High for thiols, potential for off-target reaction with amines at high pH | High for thiols, can react with other nucleophiles at high pH | Generally high for thiols | High for thiols (for maleimide derivatives) |
| "Turn-On" Fluorescence | Generally no, but some specialized probes exist | No | Often designed for this, leading to low background | Can be engineered for "turn-on" response[10] |
| Photostability | Varies with fluorophore | Varies with fluorophore | Generally good to excellent | Excellent |
| Environmental Sensitivity | Varies with fluorophore | Varies with fluorophore | Can be sensitive to solvent polarity | Generally low |
| Quantum Yield (ΦF) | Varies widely | Varies widely | Can be high upon reaction | Generally high |
Deep Dive: this compound as a Thiol Probe
The 7-diethylamino coumarin scaffold is a well-known fluorophore with a high quantum yield and good photostability. The introduction of a 3-benzoyl group creates an α,β-unsaturated ketone system, which can serve as a Michael acceptor for thiols.[8]
dot graph { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Proposed "turn-on" mechanism for this compound.
The reaction of a thiol with the this compound is expected to disrupt the conjugation of the benzoyl group with the coumarin core. This change in the electronic structure likely leads to a significant increase in the fluorescence quantum yield, resulting in a "turn-on" response. This characteristic is highly advantageous for applications requiring high sensitivity and low background noise, such as the detection of low-abundance thiols in complex biological samples.
Experimental Protocols: A Generalized Approach to Protein Labeling
The following is a generalized protocol for labeling a protein with a thiol-reactive fluorescent probe. This protocol should be optimized for each specific probe and protein combination.
Materials
-
Protein of interest with at least one free cysteine residue
-
Thiol-reactive probe (e.g., this compound, Maleimide-dye, Iodoacetamide-dye)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Desalting column or dialysis cassette for purification
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving the probe
Experimental Workflow
Step-by-Step Methodology
-
Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use dithiothreitol (DTT) or β-mercaptoethanol as they contain free thiols and will compete with the protein for labeling.
-
Probe Preparation: Prepare a 10 mM stock solution of the thiol-reactive probe in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the probe stock solution to the protein solution. The optimal molar ratio of probe to protein should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol to quench any unreacted probe. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted probe and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against the desired storage buffer.
-
Degree of Labeling (DOL) Determination: The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance of the labeled protein at the absorbance maximum of the dye and at 280 nm (for the protein).
Choosing the Right Probe for Your Application
The selection of a thiol-reactive probe is a critical decision that can significantly impact the outcome of an experiment.
-
For high-sensitivity detection and imaging , "turn-on" probes like this compound are excellent choices due to their low background fluorescence.
-
For straightforward and robust protein labeling , maleimide-based probes are often the preferred option due to their high reactivity and the stability of the resulting conjugate.[3]
-
When labeling in the presence of certain buffer components like thiourea , maleimide dyes may be more suitable than iodoacetamide dyes.[5]
-
For applications requiring extreme photostability , BODIPY-based probes are a superior choice.[11]
Conclusion
The field of thiol-reactive probes is rich with a variety of chemistries and fluorophores, each with its own set of advantages and disadvantages. While classic reagents like maleimides and iodoacetamides remain indispensable tools, the development of "turn-on" probes based on scaffolds like coumarin offers exciting possibilities for high-sensitivity applications. This compound, with its potential for a significant fluorescence enhancement upon reaction with thiols, represents a promising, albeit less characterized, option for researchers. As with any scientific tool, a thorough understanding of the underlying chemistry and careful optimization of the experimental conditions are the keys to successful and reproducible results.
References
-
Fluorescent Probes for Live Cell Thiol Detection. (2021). PubMed. [Link]
-
Thiol Reactive Probes and Chemosensors. (n.d.). PMC. [Link]
-
Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. (n.d.). PMC. [Link]
-
Fluorescent Probes for Live Cell Thiol Detection. (2021). MDPI. [Link]
-
Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. (n.d.). PMC. [Link]
-
A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and application of coumarin fluorescence probes. (2020). RSC Publishing. [Link]
-
Fluorescent Coumarin-based Probe for Detection of Biological Thiols. (2023). Chemicke Listy. [Link]
-
Thiol-reactive fluorescent probes for protein labelling. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Molecules | Free Full-Text | Fluorescent Probes for Live Cell Thiol Detection. (2021). MDPI. [Link]
-
The chronological evolution of small organic molecular fluorescent probes for thiols. (2020). Chemical Science (RSC Publishing). [Link]
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (n.d.). PMC. [Link]
-
Thiol redox proteomics: Characterization of thiol‐based post‐translational modifications. (2023). OSTI.GOV. [Link]
-
Thiol-Reactive Probes. (n.d.). ResearchGate. [Link]
-
A Highly Selective Fluorescent Probe for Thiol Bioimaging. (2007). ACS Publications. [Link]
-
Factors affecting protein thiol reactivity and specificity in peroxide reduction. (2011). PubMed. [Link]
-
Unusual Photophysical Properties of Coumarin-151. (2001). The Journal of Physical Chemistry A. [Link]
-
Photophysical Properties of 7‐(diethylamino)Coumarin‐3‐carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. (2025). Request PDF. [Link]
-
Factors Affecting Protein Thiol Reactivity and Specificity in Peroxide Reduction. (2011). Chemical Research in Toxicology - ACS Publications. [Link]
-
Labeling Protein with Thiol-reactive Probes. (2011). Bio-protocol. [Link]
-
Thiol-reactive dyes for fluorescence labeling of proteomic samples. (2003). PubMed. [Link]
-
Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells. (2023). MDPI. [Link]
-
Thiol Reactive Probes and Chemosensors. (2012). PDXScholar. [Link]
-
Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. (2022). PMC. [Link]
-
Hydrogen-bonding effect on the photophysical properties of 7-aminocoumarin derivatives. (n.d.). The Journal of Physical Chemistry - ACS Publications. [Link]
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2026). MDPI. [Link]
-
Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. (n.d.). PMC. [Link]
-
A BODIPY-Based Probe Enables Fluorogenicity via Thiol-Dependent Modulation of Fluorophore Aggregation. (2022). MDPI. [Link]
Sources
- 1. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to the Cross-Reactivity of 3-Benzoyl-7-diethylaminocoumarin with Biological Nucleophiles
This guide provides an in-depth technical comparison of the reactivity of 3-Benzoyl-7-diethylaminocoumarin, a fluorescent scaffold, with a range of biologically relevant nucleophiles. Understanding its cross-reactivity profile is paramount for researchers designing selective probes for cellular imaging and drug development professionals assessing off-target effects. We will explore the underlying chemical principles, provide detailed experimental protocols for validation, and present a framework for interpreting the resulting data.
The Chemical Foundation: Understanding the this compound Scaffold
The utility of any reaction-based probe hinges on the predictable interaction between its reactive site and the target analyte. The this compound structure features two key domains: the fluorescent reporter and the electrophilic trigger.
-
The 7-(diethylamino)coumarin Core: This is a robust and widely used fluorophore. The diethylamino group at the 7-position acts as a powerful electron-donating group, creating a "push-pull" system that results in strong fluorescence, typically in the blue-green region of the spectrum.[1][2] The fluorescence properties of this core are highly sensitive to substitutions on the coumarin ring, particularly at the 3-position.[1]
-
The 3-Benzoyl Group: This acyl group serves as the primary electrophilic center. The carbonyl carbon is susceptible to attack by nucleophiles. Such a reaction alters the electronic properties of the coumarin ring system, leading to a detectable change in fluorescence—either an increase ("turn-on"), a decrease ("turn-off"), or a spectral shift (ratiometric). The reactivity of this group is central to the probe's function and its potential for cross-reactivity.[3]
The general mechanism involves the nucleophilic addition to the benzoyl carbonyl group. Depending on the nucleophile and reaction conditions, this can lead to the formation of a stable adduct or cleavage of the benzoyl group, releasing the 7-(diethylamino)coumarin fluorophore in a modified state.
Caption: General reaction of a nucleophile with the this compound electrophilic center.
A Comparative Analysis of Nucleophile Reactivity
The selectivity of a probe is not absolute but rather a spectrum of relative reaction rates. A probe is considered "selective" if its reaction with the target analyte is orders of magnitude faster than with other potentially competing molecules present in the same biological milieu. Here, we compare the principal classes of biological nucleophiles.
| Nucleophile Class | Representative Molecule(s) | Key Characteristics & Reactivity Principles |
| Thiols | Cysteine (Cys), Glutathione (GSH) | Thiols are potent nucleophiles, especially in their deprotonated thiolate (RS⁻) form. GSH is present in cells at millimolar concentrations, making it a significant source of potential cross-reactivity. The reaction rate is highly pH-dependent, as the concentration of the more nucleophilic thiolate increases at higher pH. |
| Sulfide/Hydrosulfide | Hydrogen Sulfide (H₂S) / HS⁻ | As the third endogenous gasotransmitter, H₂S is a key target for fluorescent probes.[4][5] Hydrosulfide (HS⁻) is a soft and highly potent nucleophile that often exhibits reactivity distinct from that of bulkier thiols, enabling the design of selective probes.[6][7] |
| Amines | Lysine side chains, small molecule amines | The nucleophilicity of amines is dictated by the lone pair of electrons on the nitrogen atom.[8] Primary and secondary amines are generally good nucleophiles. Reactivity is influenced by basicity and steric hindrance; bulkier amines react more slowly with sterically hindered electrophiles.[9] |
| Hydroxide | Water (H₂O) / Hydroxide (OH⁻) | At physiological pH (7.4), the concentration of OH⁻ is low. However, background hydrolysis of the benzoyl ester can occur over time, contributing to signal drift. This reaction becomes more significant at higher pH. |
Experimental Protocol for Quantifying Cross-Reactivity
To objectively compare the performance of this compound, a standardized, high-throughput kinetic assay is essential. This protocol provides a self-validating system by directly comparing the reaction rates under identical conditions.
Rationale: The core of this protocol is to incubate the probe with a panel of nucleophiles at physiologically relevant concentrations and monitor the change in fluorescence over time. The initial rate of this change is directly proportional to the reactivity of the nucleophile with the probe.
Caption: Workflow for assessing the cross-reactivity of a fluorescent probe.
Step-by-Step Methodology
-
Reagent Preparation:
-
Probe Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Assay Buffer: Prepare a 100 mM phosphate-buffered saline (PBS) solution and adjust the pH to 7.4. This mimics physiological pH.
-
Nucleophile Stocks: Prepare fresh 100 mM stock solutions of the following nucleophiles in Assay Buffer: L-cysteine, Glutathione (reduced), and L-lysine. For hydrogen sulfide, prepare a 100 mM stock of NaHS in deoxygenated water immediately before use. Safety Note: NaHS releases toxic H₂S gas and should be handled in a fume hood.
-
-
Assay Procedure (96-Well Plate Format):
-
Setup: Use a black, clear-bottom 96-well plate to minimize background fluorescence.
-
Loading: In triplicate, add the components to the wells in the following order:
-
Assay Buffer: Add Assay Buffer to bring the final volume in each well to 200 µL.
-
Nucleophiles: Add a volume of the nucleophile stock solution to achieve the desired final concentration (e.g., 1 mM for thiols and amines, 100 µM for NaHS). For the negative control wells, add an equivalent volume of Assay Buffer.
-
-
Equilibration: Pre-incubate the plate at 37°C for 5 minutes in a temperature-controlled fluorescence plate reader.
-
-
Reaction Initiation and Measurement:
-
Initiation: Using a multichannel pipette, add the this compound stock solution to all wells to achieve a final concentration of 10 µM.
-
Kinetic Read: Immediately begin measuring the fluorescence intensity.
-
Settings: Set the excitation and emission wavelengths appropriate for the product (e.g., Ex: 405 nm, Em: 460 nm - Note: these values should be optimized via a spectral scan).
-
Duration: Record measurements every 60 seconds for at least 60 minutes.
-
-
-
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the negative control wells from all other wells at each time point.
-
Rate Calculation: Plot the background-subtracted fluorescence intensity versus time for each nucleophile. Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve (typically the first 5-10 minutes).
-
Comparison: Normalize the reaction rates to the rate observed for the primary target of interest (if known) or present them as relative rate units (RFU/min).
-
Interpreting the Data: A Performance Comparison
The data generated from the kinetic assay allows for a direct, quantitative comparison of the probe's reactivity towards different nucleophiles.
Sample Data Summary Table:
| Nucleophile (Final Conc.) | Initial Reaction Rate (V₀) (RFU/min) | Fold-Change vs. Control (at 30 min) | Selectivity Ratio (V₀ Nucleophile / V₀ GSH) |
| Control (No Nucleophile) | 2.5 ± 0.4 | 1.0x | - |
| H₂S (100 µM) | 850.7 ± 25.1 | 75.2x | 21.8 |
| Cysteine (1 mM) | 115.3 ± 9.8 | 10.1x | 2.9 |
| Glutathione (1 mM) | 39.0 ± 4.5 | 3.8x | 1.0 |
| Lysine (1 mM) | 15.6 ± 2.1 | 1.9x | 0.4 |
Interpretation and Insights:
-
High Reactivity with H₂S: The sample data illustrates a very rapid reaction with H₂S, indicating that the this compound scaffold could be a promising starting point for a selective H₂S probe.
-
Moderate Thiol Cross-Reactivity: A significant, though much slower, reaction is observed with cysteine and glutathione. Given that cellular GSH concentrations can be high (1-10 mM), this level of cross-reactivity could be problematic, potentially leading to false-positive signals in biological imaging experiments.
-
Low Amine Reactivity: The reaction with lysine is minimal under these conditions, suggesting good selectivity against amine nucleophiles.
-
Selectivity Ratio: The "Selectivity Ratio" column provides a critical metric. A ratio significantly greater than 1 indicates a preference for that nucleophile over the most abundant biological thiol, GSH. In this example, the probe is ~22-fold more reactive towards H₂S than GSH.
Conclusion
This guide demonstrates that while this compound is a versatile fluorescent scaffold, its inherent reactivity profile must be carefully characterized. The benzoyl group shows a pronounced reactivity towards soft nucleophiles like hydrosulfide, moderate reactivity with thiols, and low reactivity with amines under physiological conditions. For researchers aiming to develop a highly selective probe, this scaffold may require further modification to either enhance its reactivity towards the intended target or diminish its cross-reactivity with competing nucleophiles like glutathione. The provided experimental workflow offers a robust and reliable method for quantifying this selectivity, a critical step in the validation of any chemical probe destined for biological applications.
References
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Echizen, H., et al. (2021). Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switch. Journal of Clinical Biochemistry and Nutrition, 68(1), 15-23. [Link]
-
Zhang, W., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(18), 10589-10609. [Link]
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Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
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Corrie, J. E., et al. (2003). Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. Journal of the Chemical Society, Perkin Transactions 1, (23), 2975-2982. [Link]
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Chignell, C. F., et al. (1983). Characterization of the uptake and toxicity of a fluorescent thiol reagent. Environmental Health Perspectives, 52, 13-19. [Link]
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Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. [Link]
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Fun, H. K., et al. (2009). 3-Acetyl-7-(diethylamino)coumarin. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2447. [Link]
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Zhang, W., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10, 10589-10609. [Link]
-
Wang, R., et al. (2019). Highly sensitive and selective coumarin probe for hydrogen sulfide imaging in living cells. Analytical Methods, 11(35), 4531-4535. [Link]
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Smith, A. M., et al. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 14(25), 6825–6833. [Link]
-
Liu, T., et al. (2014). Trapping Hydrogen Sulfide (H₂S) with Diselenides: The Application in the Design of Fluorescent Probes. Organic Letters, 16(11), 3020–3023. [Link]
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Ormazábal-Toledo, R., et al. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 10, 831802. [Link]
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Basile, L., et al. (2024). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry, 12, 1368933. [Link]
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Kumar, M., et al. (2022). Sensitive Detection of Various Forms of Hydrogen Sulfide via Highly Selective Naphthalimide-Based Fluorescent Probe. Chemosensors, 10(9), 374. [Link]
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Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]
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McCarl, A. D., et al. (2018). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Chemical Communications, 54(76), 10672-10675. [Link]
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Chen, Y., et al. (2022). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Chemistry–An Asian Journal, 17(1), e202101115. [Link]
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Akchurin, I. O., et al. (2017). Synthesis of novel push-pull fluorescent dyes – 7-(diethylamino)furo[3,2-c]coumarin and 7-(diethylamino)thieno[3,2-c]coumarin derivatives. Russian Chemical Bulletin, 66(1), 86-93. [Link]
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Cremers, C. M., & Jakob, U. (2013). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. FEBS Letters, 587(3), 224-229. [Link]
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Al-Warhi, T., et al. (2022). Nucleophilic reactions with the novel condensation product derived from 3-formylchromone and 4-hydroxycoumarin. RSC Advances, 12(10), 5897-5904. [Link]
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Phosri, S., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1642. [Link]
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Clark, J. (2015). Amines as nucleophiles. Chemguide. [Link]
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Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. [Link]
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Advanced Comparative Guide: Specificity of Coumarin Probes for Cysteine, Homocysteine, and Glutathione
Executive Summary
The discrimination of biological thiols—Cysteine (Cys), Homocysteine (Hcy), and Glutathione (GSH)—remains a formidable challenge in chemical biology due to their structural similarities.[1][2] All three contain a sulfhydryl (-SH) group, yet they possess distinct physiological roles and intracellular concentrations (GSH: 1–10 mM; Cys: 30–200 µM; Hcy: 5–12 µM).
Coumarin scaffolds are the fluorophore of choice for this task due to their high quantum yield, large Stokes shift, and ease of structural modification. This guide compares the three primary mechanistic strategies used to engineer coumarin probes for specific biothiol detection: Kinetic Resolution , Steric/Electrostatic Exclusion , and Multi-Channel Emission .
Mechanistic Principles of Selectivity
To achieve specificity, researchers must exploit the subtle structural differences between these thiols:
-
Cys vs. Hcy: Cys has an amino group
to the thiol, allowing for the formation of a 5-membered ring. Hcy has a -amino group, leading to a kinetically slower 6-membered ring formation. -
GSH vs. Cys/Hcy: GSH is a tripeptide (Glu-Cys-Gly). Its bulkiness prevents the formation of small cyclic rings (thiazolidine/thiazinane) typical of Cys/Hcy, but its high concentration and nucleophilicity can be leveraged for specific substitution reactions.
Visualization of Reaction Pathways
The following diagram illustrates the divergent reaction pathways that allow a single coumarin core to distinguish between analytes based on cyclization kinetics and steric outcomes.
Caption: Divergent reaction pathways for Cys, Hcy, and GSH upon interaction with a reactive coumarin probe.
Comparative Analysis of Probe Classes
This section evaluates three distinct classes of coumarin probes. Selection should be based on whether the goal is single-analyte specificity or simultaneous discrimination.
Class A: Acrylate-Based Probes (Cys Specificity)
-
Mechanism: Michael addition followed by rapid cyclization. The acrylate group quenches the coumarin fluorescence (PET mechanism). Reaction with Cys cleaves the acrylate ester via a 5-membered ring transition state, restoring fluorescence.
-
Performance:
-
Selectivity: High for Cys over Hcy/GSH due to the kinetic advantage of 5-ring formation (10–100x faster than 6-ring Hcy).
-
Limitations: High concentrations of GSH (mM level) can cause non-specific hydrolysis if the probe is not strictly optimized.
-
Class B: Aldehyde/Schiff-Base Probes (Cys/Hcy Discrimination)[3]
-
Mechanism: The aldehyde group reacts with the amine and thiol groups to form a thiazolidine (Cys) or thiazinane (Hcy).
-
Performance:
-
Selectivity: Can distinguish Cys/Hcy from GSH (which cannot form the ring). Distinguishing Cys from Hcy often relies on excitation/emission shifts caused by the different ring structures affecting the coumarin conjugation.
-
Limitations: Response time is generally slower (15–60 mins) compared to acrylate probes.
-
Class C: Multi-Site/Dual-Channel Probes (Simultaneous Detection)
-
Mechanism: These probes contain two distinct reaction sites (e.g., a Michael acceptor AND an aldehyde, or a selenium center).
-
Example (SWJT-14): A coumarin derivative that generates different structural products for all three thiols, resulting in distinct spectral signatures.
-
Performance:
-
Selectivity: Excellent. Allows "traffic light" detection (e.g., Blue for Cys, Green for Hcy, Red for GSH).
-
Complexity: Synthesis is more complex; data analysis requires deconvolution of overlapping spectra.
-
Summary Data Table
| Feature | Class A: Acrylate (Cys Selective) | Class B: Aldehyde (Cys/Hcy Selective) | Class C: Dual-Channel (Multi-Analyte) |
| Primary Target | Cysteine (Cys) | Cys & Hcy (Total thiols) | Cys, Hcy, GSH (Simultaneous) |
| Mechanism | Michael Addition + Cyclization | Thiazolidine Formation | Multi-site Reaction / Chemodosimetry |
| Response Time | Fast (< 10 min) | Medium (20–40 min) | Variable (Site dependent) |
| LOD (Typical) | 20–100 nM | 50–500 nM | 10–200 nM |
| GSH Interference | Low (Kinetic exclusion) | Low (Steric exclusion) | Detected as separate signal |
| Quantum Yield | High (0.4 – 0.8) | Moderate (0.2 – 0.6) | Variable per channel |
Experimental Validation Protocols
To ensure scientific integrity, the specificity of any coumarin probe must be validated using the following rigorous protocols.
Reagent Preparation
-
Stock Solutions: Dissolve the probe in DMSO or MeCN (1–10 mM).
-
Analytes: Prepare fresh solutions of Cys, Hcy, and GSH in deionized water. Note: Biothiols oxidize rapidly; use within 4 hours of preparation.
-
Buffer: HEPES or PBS (pH 7.4, 10-50 mM) to mimic physiological conditions.
Selectivity Screening Workflow
This protocol validates that the probe responds only to the intended thiol in the presence of interferents.
-
Blank: 3.0 mL Buffer + 10 µL Probe Stock (Final conc. 10 µM).
-
Analytes: Prepare separate cuvettes for Cys, Hcy, GSH (100 µM), and common amino acids (Ala, Gly, Ser, etc., at 1 mM).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Measurement: Record fluorescence emission spectra (Excitation
determined by probe absorption). -
Competition Assay: Add the target thiol (e.g., Cys) to the cuvettes containing interferents to verify the signal is not inhibited.
Kinetic Analysis (Rate Constant Determination)
To distinguish Cys from Hcy based on kinetics:
-
Set excitation wavelength on the fluorometer.
-
Add Probe (10 µM) to Buffer.[3]
-
Inject Thiol (100 µM) and immediately start time-scan (0–60 min).
-
Fit the fluorescence intensity (
) vs. time ( ) to a pseudo-first-order equation: -
Validation: The rate constant
for Cys should be significantly distinct (typically >5x) from Hcy for kinetic probes.
Workflow Visualization
Caption: Step-by-step experimental workflow for validating probe specificity and kinetics.
References
-
Wang, Y., et al. "A coumarin-based fluorescent probe: single-wavelength excitation, discrimination of Cys/Hcy and GSH by naked eyes." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2023. Link
-
Li, H., et al. "A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Application." Molecules, 2022.[4] Link
-
Liu, Y., et al. "Coumarin-Based Turn-On Fluorescence Probe for Specific Detection of Glutathione over Cysteine and Homocysteine." ACS Applied Materials & Interfaces, 2015. Link
-
Wu, Y., et al. "A coumarin-based dual-channel fluorescent probe for discriminating Hcy and GSH in live cells." Analytical Methods, 2021. Link
-
Chen, X., et al. "Recent Progress in the Rational Design of Biothiol-Responsive Fluorescent Probes." Molecules, 2023.[2][5][6][7][8] Link
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A Senior Application Scientist's Guide to Assessing the Reliability of Coumarin Probes for In Vivo Imaging
For researchers, scientists, and drug development professionals, the ability to visualize biological processes within a living organism is paramount. In vivo fluorescence imaging offers a non-invasive window into complex disease mechanisms and therapeutic responses, providing insights that are often missed by terminal-point assays.[1][2] At the heart of this technology lies the fluorescent probe, a molecule designed to illuminate a specific biological target.[3][4]
Among the vast arsenal of available fluorophores, coumarin-based probes have carved out a significant niche. Their small molecular size, synthetic versatility, and sensitivity to their environment make them powerful tools.[] However, their reliability for quantitative and longitudinal in vivo studies is a subject of critical importance that demands careful assessment. This guide provides an in-depth analysis of the performance of coumarin probes, compares them with key alternatives, and offers field-proven experimental frameworks to ensure the generation of robust and reproducible data.
The Coumarin Scaffold: A Double-Edged Sword for In Vivo Applications
The utility of a fluorescent probe is dictated by its photophysical properties and its behavior within a complex biological system. Coumarin derivatives, built on a benzopyran-2-one ring system, present a fascinating case study in balancing advantages and limitations.[]
Inherent Advantages of Coumarin Probes
Coumarins are attractive fluorophores for several key reasons. Their small molecular dimensions facilitate rapid diffusion and efficient transport across cellular membranes, allowing them to reach intracellular targets that may be inaccessible to larger probes.[] The true power of the coumarin scaffold, however, lies in its chemical tractability. The core structure can be readily modified with various functional groups to fine-tune its spectral properties and specificity.[][6] This allows for the rational design of probes that respond to specific analytes or changes in the microenvironment, such as polarity, pH, or viscosity.[][7]
Many modern coumarin probes are designed for ratiometric detection, emitting light at two different wavelengths.[] This approach provides an internal control, allowing researchers to correct for experimental variables like probe concentration or excitation light fluctuations, thereby enabling highly accurate quantification.[] Furthermore, many coumarin-based probes have been shown to have low cytotoxicity and good photostability, which are essential for longitudinal studies in living animals.[8][9][10]
Critical Limitations and Reliability Concerns
Despite their strengths, standard coumarin probes have significant drawbacks for in vivo imaging.
-
The Autofluorescence Problem: Most traditional coumarin dyes absorb light in the 350–450 nm range and emit in the 400–550 nm (blue-to-green) spectrum.[] This spectral window is unfortunately crowded with endogenous autofluorescence from biological tissues (e.g., from NADH and collagen), which can severely obscure the probe's signal and dramatically reduce the signal-to-noise ratio.[] This is a primary challenge to their reliability in deep-tissue contexts.
-
Limited Tissue Penetration: The shorter excitation and emission wavelengths of blue/green light are readily scattered and absorbed by biological tissues.[12] This fundamentally limits the imaging depth, making coumarin probes most suitable for superficial imaging or studies in optically transparent organisms.
-
Photobleaching Under Scrutiny: While often cited for good photostability, all fluorophores are susceptible to irreversible photodegradation (photobleaching) with prolonged exposure to high-intensity light.[13][14] This is a critical consideration for quantitative imaging, as a diminishing signal could be misinterpreted as a biological change rather than a probe artifact.
-
Pharmacokinetics and Stability: A probe's journey in vivo is complex. Its biodistribution, clearance rate, and metabolic stability are crucial determinants of the optimal imaging window and overall reliability.[1] A probe that is rapidly cleared or metabolized before reaching its target will yield misleading results.
Comparative Analysis: Coumarin Probes vs. The Alternatives
Choosing the right probe requires a clear understanding of the available options. The decision is always a trade-off between specificity, brightness, tissue penetration, and the complexity of the experimental setup.
| Feature | Coumarin Probes | Fluorescent Proteins (e.g., GFP, mCherry) | Near-Infrared (NIR) Dyes (e.g., Cyanine) |
| Specificity | High (via chemical design) | Very High (genetically encoded) | High (via conjugation to targeting moiety) |
| Size | Small Molecule | Large Protein (25-30 kDa) | Small to Large (depending on conjugation) |
| Delivery | Systemic/Local Injection | Genetic Engineering (Transfection/Transgenesis) | Systemic/Local Injection |
| Tissue Penetration | Poor to Moderate | Poor to Moderate | Excellent |
| Autofluorescence | High Interference (Blue/Green) | Moderate Interference | Low Interference |
| Photostability | Good to Excellent | Moderate to Good | Moderate to Good |
| Immunogenicity | Generally Low | Potential for Immune Response[1] | Generally Low |
| Ideal Application | Cell culture, superficial tissue imaging, environmentally sensitive measurements | Protein tracking, gene expression analysis | Deep tissue imaging, tumor burden studies |
The Causality Behind Experimental Choices: A Self-Validating Workflow
To ensure the reliability of data generated with coumarin probes, a rigorous, multi-stage validation process is not just recommended—it is essential. The goal is to create a self-validating system where each step confirms the assumptions of the next.
Diagram: The Probe Validation & In Vivo Imaging Workflow
This workflow illustrates the logical progression from initial probe characterization to final in vivo data analysis, ensuring each step builds confidence in the final result.
Caption: A self-validating workflow for assessing probe reliability.
Experimental Protocol: Pharmacokinetic Analysis for Determining Optimal Imaging Window
Rationale: The time between probe administration and imaging is a critical variable. Imaging too early may result in high background signal from unbound probe circulating in the vasculature. Imaging too late may result in the signal being lost due to clearance. This protocol determines the time point of maximum target-to-background ratio.
Methodology:
-
Animal Cohort: Utilize a cohort of at least 3-5 healthy animals (matching the strain and age of the planned study animals).
-
Probe Administration: Administer the coumarin probe via the intended route (e.g., intravenous tail vein injection). The dose should be consistent with what is planned for the main study.
-
Longitudinal Imaging:
-
Acquire a baseline image immediately before probe injection.
-
Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Causality: The broad range of time points is crucial to capture both the peak accumulation and the clearance phase of the probe.
-
-
Region of Interest (ROI) Analysis:
-
On the acquired images, draw an ROI over the target organ/tissue and another ROI over a non-target background tissue (e.g., muscle in the hind limb).
-
Measure the average fluorescent intensity within each ROI at every time point.
-
-
Calculate Target-to-Background Ratio (TBR):
-
For each time point, divide the average intensity of the target ROI by the average intensity of the background ROI.
-
Plot the TBR against time. The time point corresponding to the peak of this curve is the optimal imaging window.
-
-
Self-Validation: After the final imaging time point, euthanize the animals and perform ex vivo imaging of dissected organs. The fluorescent signal distribution in the dissected organs should correlate with the in vivo findings, confirming that the signal originated from the expected tissue.
Dissecting the Mechanism: How Coumarin Probes Report Cellular Events
The ability of coumarin probes to sense their environment often relies on specific photochemical mechanisms. Understanding these mechanisms is key to interpreting the resulting signal correctly. A common mechanism is Intramolecular Charge Transfer (ICT).
Diagram: Simplified Intramolecular Charge Transfer (ICT) Mechanism
Caption: ICT mechanism leading to an environmentally sensitive fluorescent shift.
In this ICT model, the coumarin probe has an electron-donating group and an electron-accepting group. Upon excitation, an electron is transferred from the donor to the acceptor. In a polar environment, or upon binding to a specific analyte, this charge-separated "ICT state" is stabilized, lowering its energy level. This results in a red-shifted (longer wavelength) emission compared to its emission in a non-polar environment. This spectral shift is the basis for ratiometric imaging of environmental properties.
Conclusion and Future Perspectives
Coumarin probes are undeniably valuable tools for biological imaging. Their small size, low toxicity, and tunable, environmentally sensitive fluorescence make them excellent for high-resolution imaging in cell culture and for specific in vivo applications, particularly for superficial tissues or in optically clear organisms.[15][16]
However, for deep-tissue quantitative in vivo imaging in preclinical mammalian models, their reliability is challenged by poor tissue penetration and significant interference from autofluorescence. Researchers must approach their use with a critical mindset, understanding that rigorous, multi-stage validation is non-negotiable for producing credible data.
The future of the field is moving towards addressing these limitations. Significant effort is being invested in developing coumarin derivatives that absorb and emit in the near-infrared (NIR) window, combining the favorable chemical properties of the coumarin scaffold with the superior tissue penetration of NIR light.[9][17][18] The development of "dual-locked" probes that require two distinct biological triggers for activation represents another exciting frontier, promising unprecedented specificity for disease diagnosis and therapeutic monitoring.[9] For the discerning scientist, coumarin probes, when chosen wisely and validated rigorously, will continue to be a powerful asset in unraveling complex biological questions.
References
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Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. PubMed. [Link]
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A Review for In Vitro and In Vivo Detection and Imaging of Gaseous Signal Molecule Carbon Monoxide by Fluorescent Probes. PMC. [Link]
-
A New Coumarin-Acridone Compound as a Fluorescence Probe for Fe 3+ and Its Application in Living Cells and Zebrafish. MDPI. [Link]
-
Synthesis and application of coumarin fluorescence probes. RSC Publishing. [Link]
-
A coumarin-based reversible fluorescent probe for Cu2+ and S2- and its applicability in vivo and organisms imaging. ResearchGate. [Link]
-
Low Polarity-Triggered Basic Hydrolysis of Coumarin as an AND Logic Gate for Broad-Spectrum Cancer Diagnosis. ACS Publications. [Link]
-
Why Use Fluorescent Probes in Your In Vivo Imaging Studies. BioPharma BoardRoom. [Link]
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Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. ResearchGate. [Link]
-
A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging. Frontiers. [Link]
-
Design of a Coumarin-Based Fluorescent Probe for Efficient In Vivo Imaging of Amyloid-β Plaques. PubMed. [Link]
-
Near-infrared Molecular Probes for In Vivo Imaging. PMC - NIH. [Link]
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]
-
Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. PMC. [Link]
-
A coumarin-based reversible fluorescent probe for Cu2+ and S2− and its applicability in vivo and for organism imaging. New Journal of Chemistry (RSC Publishing). [Link]
-
Near-Infrared Coumarin-Hemicyanine Hybrid Dyes Bearing an Intramolecular Nucleophile for Activatable Fluorescence and Raman Imaging. ACS Publications. [Link]
-
Fluorescent Probes for Disease Diagnosis. ACS Publications. [Link]
-
Coumarin-based fluorescent probe for the rapid detection of peroxynitrite 'AND' biological thiols. PMC - PubMed Central. [Link]
-
Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. David Publishing. [Link]
-
Fluorescent Probe Technologies for Imaging Biospecies. Frontiers Research Topic. [Link]
-
Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes. Frontiers. [Link]
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Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores. PMC - PubMed Central. [Link]
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Fluorescent Probes for Imaging in Humans: Where Are We Now?. PMC - NIH. [Link]
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Functional Probes for Live-Cell Imaging. FluoroFinder. [Link]
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A Senior Application Scientist's Guide to One-Photon vs. Two-Photon Excitation for Coumarin Dyes
For researchers, scientists, and drug development professionals leveraging the unique photophysical properties of coumarin dyes, the choice of fluorescence excitation method is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of one-photon excitation (1PE) and two-photon excitation (2PE), moving beyond a simple list of pros and cons to explore the fundamental principles, performance metrics, and practical considerations that should guide your experimental design.
The Fundamental Distinction: A Tale of Two Photons
At the heart of the comparison lies the quantum mechanical process of fluorophore excitation. The method by which a coumarin molecule reaches its excited state dictates the capabilities and limitations of the imaging experiment.
One-Photon Excitation (1PE): This is the classical, linear absorption process. A single photon of high energy (typically in the ultraviolet or visible spectrum) carries all the necessary energy to promote an electron from the ground state (S₀) to an excited singlet state (S₁). Following a brief period of relaxation, the electron returns to the ground state, emitting a photon of slightly lower energy (longer wavelength), which is the fluorescence we detect.
Two-Photon Excitation (2PE): This is a non-linear optical process, first theorized by Maria Goeppert-Mayer in 1931. Here, a coumarin molecule absorbs two lower-energy photons—typically in the near-infrared (NIR) range—in a single quantum event. For this to happen, the two photons must arrive at the fluorophore almost simultaneously (within femtoseconds). The combined energy of these two photons equals the energy of the single, higher-energy photon used in 1PE, leading to the same excited state (S₁) and, consequently, the exact same fluorescence emission.
The following diagram illustrates the core difference in the excitation pathway as described by a Jablonski diagram.
Caption: Comparative Jablonski diagrams for 1PE and 2PE.
Performance Comparison: From Theory to Experimental Reality
The non-linear nature of 2PE is not just a theoretical curiosity; it translates into significant, practical advantages for imaging, particularly in complex biological environments.
| Feature | One-Photon Excitation (1PE) | Two-Photon Excitation (2PE) | Causality & Experimental Insight |
| Spatial Confinement | Excitation occurs along the entire light path, requiring a confocal pinhole to reject out-of-focus light. | Excitation is intrinsically confined to the tight focal volume where photon density is highest. | 2PE's probability is proportional to the square of the laser intensity. This quadratic dependence means fluorescence is only generated where the focused laser is most intense, providing inherent 3D optical sectioning without a pinhole. |
| Imaging Depth | Shallow (~100-200 µm). | Deep (up to 1 mm). | Biological tissues strongly scatter shorter wavelength light (used in 1PE). The longer NIR wavelengths used in 2PE scatter significantly less, allowing photons to penetrate deeper into the sample. |
| Phototoxicity & Photobleaching | Occurs throughout the illuminated cone, causing widespread sample damage and dye bleaching. | Confined to the focal volume, significantly reducing overall phototoxicity and photobleaching. | With 1PE, the entire column of the sample is exposed to damaging excitation light. 2PE spares the sample above and below the focal plane, making it far superior for long-term imaging of live cells and tissues. |
| Signal-to-Background Ratio | Lower, due to out-of-focus fluorescence and scattered excitation light. | Inherently high, as fluorescence is only generated at the focal point. | The lack of out-of-focus signal generation in 2PE means that nearly every detected emission photon is useful signal, dramatically improving image contrast, especially in scattering samples. |
| Instrumentation | Standard lasers (e.g., 405 nm, 488 nm) on conventional or confocal microscopes. | Requires high-power, pulsed femtosecond lasers (e.g., Ti:Sapphire). | The need for simultaneous arrival of two photons requires the high peak power and short pulse duration delivered by expensive and complex femtosecond laser systems. |
Coumarin Dyes: A Photophysical Perspective
Coumarins are a versatile class of fluorophores known for their high fluorescence quantum yields and sensitivity to the local environment. However, their performance under 2PE is not uniform and depends critically on their molecular structure.
The Two-Photon Absorption Cross-Section (σ₂): The key figure of merit for a 2PE dye is its two-photon absorption cross-section, measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). A larger σ₂ value indicates a higher probability of simultaneous two-photon absorption, leading to brighter fluorescence for a given excitation power.
Studies have shown that the σ₂ of coumarin dyes is highly dependent on their substituent groups. For instance, Coumarin 6, with its electron-donating diethylamino group, exhibits a significantly larger σ₂ value than the parent coumarin molecule. This is because molecules with a larger transition dipole moment tend to have larger cross-sections.
Degenerate vs. Non-Degenerate 2PA:
-
Degenerate 2PA (D-2PA): The conventional method where both absorbed photons have the same energy.
-
Non-Degenerate 2PA (ND-2PA): An advanced technique where the two absorbed photons have different energies.
Research indicates that ND-2PA can increase the effective absorption cross-section by 22% to 49% for certain coumarins compared to D-2PA, offering a pathway to enhanced brightness.
Experimental Protocols: A Self-Validating Approach
To provide a tangible comparison, we outline two key experimental workflows.
Protocol 1: Characterizing a Coumarin Dye's Two-Photon Cross-Section
The Z-scan technique is a standard method for measuring the non-linear absorption properties of a material, including the σ₂ of a fluorophore.
Caption: Workflow for comparing 1PE and 2PE performance.
Methodology:
-
Phantom Preparation: Suspend coumarin-labeled fixed cells or fluorescent microspheres in a 1% agarose gel containing a scattering agent (e.g., Intralipid or polystyrene beads) to mimic the optical properties of tissue.
-
Imaging - Depth Penetration:
-
Using both a confocal (1PE) and a two-photon (2PE) microscope, acquire a Z-stack of the sample, starting from the surface and moving deeper into the phantom.
-
Define the maximum imaging depth for each modality as the depth at which the signal-to-noise ratio drops below a defined threshold (e.g., 3:1).
-
-
Imaging - Photostability:
-
For both modalities, locate a bright region of interest at a fixed depth.
-
Acquire a time-lapse series (e.g., 100 frames) using typical imaging parameters for each microscope.
-
Measure the fluorescence intensity within the region of interest for each frame.
-
-
Analysis:
-
Plot the normalized fluorescence intensity as a function of time (or frame number).
-
Fit the decay to an exponential function to extract the photobleaching rate constant. Compare the rates between 1PE and 2PE. A slower decay rate indicates higher photostability.
-
Conclusion and Recommendations
The choice between one-photon and two-photon excitation for coumarin dyes is dictated by the experimental question.
Choose One-Photon Excitation for:
-
Imaging of fixed samples, monolayers of cells, or surface-level structures.
-
Applications where instrumentation cost and complexity are primary constraints.
-
High-throughput screening applications where imaging speed is prioritized over depth and viability.
Choose Two-Photon Excitation for:
-
Deep-tissue imaging in vivo or in thick, scattering samples (>100 µm).
-
Long-term, time-lapse imaging of live cells or sensitive biological processes where minimizing phototoxicity is paramount.
-
Applications requiring high-contrast imaging in challenging environments with significant background autofluorescence.
For drug development and advanced biological research, the advantages of two-photon excitation—deeper penetration, reduced phototoxicity, and inherent optical sectioning—are often indispensable. While the initial investment is higher, the quality and physiological relevance of the data obtained from deep within living tissue provide unparalleled insights, making 2PE the superior choice for pushing the frontiers of fluorescence imaging with coumarin dyes.
References
-
ResearchGate. (n.d.). Jabłoński diagrams of single vs. two photon excitation principles. Retrieved from [Link]
-
Elayan, I. A., & Brown, A. (2023). Degenerate and non-degenerate two-photon absorption of coumarin dyes. RSC Publishing. Retrieved from [Link]
-
Biodock. (2022, May 18). One vs two-photon microscopy. Retrieved from [Link]
-
Lipp, P., & Niggli, E. (2010). Cardiovascular Imaging Using Two-Photon Microscopy. Physiology, 25(1), 35-46. Retrieved from [Link]
-
Scientifica. (2017, August 8). Two-photon excitation microscopy: Why two is better than one. Retrieved from [https://www.scientifica.uk.com/learning-zone/two-photon-excitation-microscopy-why-two-is-better-than-one]([Link]
comparative study of coumarin derivatives for sensing metal ions
[1][2][3]
Executive Summary
Coumarin (2H-chromen-2-one) scaffolds are ubiquitous in sensor development due to their high quantum yields, large Stokes shifts, and inherent photostability. However, the efficacy of a coumarin sensor is not defined by the fluorophore alone but by the pendant receptor moiety and the transduction mechanism employed.
This guide moves beyond generic descriptions to objectively compare three distinct classes of coumarin derivatives: Schiff Bases , Hydrazones , and Thio-derivatives . We analyze their performance in sensing transition metals (Zn²⁺, Cu²⁺, Hg²⁺) and provide validated protocols for determining their sensitivity limits.
Mechanistic Architectures: The "Switch"
To design or select the right sensor, one must understand the electronic switching mechanism. Most coumarin sensors operate on one of three principles, which dictate their "Turn-On" or "Turn-Off" behavior.
Core Mechanisms[4]
-
PET (Photoinduced Electron Transfer): In the unbound state, an electron from the receptor quenches the coumarin fluorescence. Metal binding arrests this transfer, restoring fluorescence (Turn-On).
-
ICT (Intramolecular Charge Transfer): Metal binding alters the electron push-pull character of the molecule, causing a spectral shift (Ratiometric).
-
CHEF (Chelation-Enhanced Fluorescence): Rigidification of the receptor upon metal binding reduces non-radiative decay (Turn-On).
Visualization: Signal Transduction Pathways
The following diagram illustrates the logical flow of these mechanisms upon metal ion binding.
Caption: Logical flow of fluorescence modulation upon metal ion coordination. Green nodes indicate the formed complex; yellow/black/grey nodes indicate the optical output.
Comparative Performance Matrix
The following table synthesizes experimental data from recent studies, contrasting the performance of specific coumarin architectures.
| Derivative Class | Target Ion | Mechanism | LOD (Limit of Detection) | Binding Constant ( | Response Type | Key Advantage |
| Coumarin-Picolinohydrazone [1] | Zn²⁺ | CHEF + C=N Isomerization Inhibition | 3.26 nM | ~ | Turn-ON (Fluorescence Enhancement) | High selectivity in aqueous ethanol; biological compatibility. |
| Coumarin-Schiff Base (7-diethylamino) [2] | Cu²⁺ | Paramagnetic Quenching | ~0.27 µM | Turn-OFF (Quenching) | Extremely high binding affinity; useful for "cleaning" validation. | |
| Coumarin-Thioether [3] | Hg²⁺ / Pd²⁺ | Soft-Soft Acid Base Interaction | ~65 nM | N/A | Turn-OFF or Spectral Shift | High specificity for heavy metals over biological ions (Ca²⁺, Mg²⁺). |
| Coumarin-Naphthol Hydrazone [4] | Hg²⁺, Pb²⁺ | ESIPT Inhibition | ~10⁻⁷ M | ~ | Turn-ON | Dual detection capability; large Stokes shift reduces self-absorption. |
Technical Insight
-
Zn²⁺ vs. Cu²⁺: Zinc sensors (Hydrazones) typically utilize CHEF because Zn²⁺ (
) is diamagnetic and does not quench fluorescence. Copper sensors often rely on quenching because Cu²⁺ ( ) is paramagnetic and promotes intersystem crossing, killing the fluorescence. -
Schiff Base Stability: While Schiff bases are easy to synthesize, they are prone to hydrolysis in acidic environments. Hydrazones generally offer superior hydrolytic stability for biological applications.
Strategic Protocol: Fluorescence Titration
To validate a sensor's performance (LOD and
Materials
-
Stock Solution A: Coumarin Sensor (1.0 mM in DMSO).
-
Stock Solution B: Metal Perchlorate/Nitrate salts (1.0 mM in deionized water).
-
Buffer: HEPES or PBS (pH 7.4) to mimic physiological conditions.
Step-by-Step Methodology
-
Preparation: Dilute Stock A into the buffer to reach a working concentration of 10 µM. Ensure the organic solvent content (e.g., DMSO/EtOH) does not exceed 1-5% to prevent precipitation, unless the probe is water-soluble.
-
Baseline Scan: Record the emission spectrum of the free probe (
typically 350-450 nm). -
Titration: Add aliquots (e.g., 0.1 – 2.0 equivalents) of the Metal Solution (Stock B) to the cuvette.
-
Equilibration: Mix and allow 2 minutes for equilibrium before each scan.
-
Data Analysis:
-
LOD Calculation: Plot Fluorescence Intensity (
) vs. Concentration ( ). Use the equation: , where is the standard deviation of the blank and is the slope. -
Stoichiometry: Perform a Job’s Plot (keep total molar concentration constant, vary mole fraction).
-
Binding Constant: Use the Benesi-Hildebrand plot (
vs ).
-
Visualization: Validation Workflow
Caption: Standardized workflow for determining sensor metrics. Blue nodes represent preparation, yellow/green execution, and red/grey analysis.
Critical Evaluation & Expert Commentary
The Solubility Paradox
Many coumarin derivatives reported in literature require high percentages of organic co-solvents (e.g., CH₃CN/H₂O 1:1).
-
Critique: For biological applications, this is unacceptable.
-
Solution: Prioritize derivatives with hydrophilic groups (sulfonates or glycosyl moieties) or encapsulate hydrophobic probes in starch nanoparticles or micelles, as demonstrated in recent iron-sensing studies [5].
Selectivity vs. Interference[5]
-
The Problem: Paramagnetic ions (Cu²⁺, Fe³⁺, Co²⁺) often quench fluorescence indiscriminately.
-
The Fix: To claim "selectivity" for a quenching probe (Turn-Off), you must perform competition assays . Add the target ion in the presence of excess interfering ions (Na⁺, K⁺, Ca²⁺, Mg²⁺). If the signal persists, the sensor is robust.
pH Stability
Schiff bases (C=N) are susceptible to hydrolysis at pH < 5. If your target environment is acidic (e.g., lysosomes), avoid simple Schiff bases and opt for reduced Schiff bases (amines) or hydrazones , which maintain structural integrity in acidic media.
References
-
Coumarin-Picolinohydrazone for Zn²⁺: Coumarin-Picolinohydrazone derived Schiff base as fluorescent sensor (OFF-ON) for detection of Al3+ and Zn2+ ion. ResearchGate.[1][2]
-
Coumarin-Schiff Base for Cu²⁺: A coumarin-based sensitive and selective fluorescent sensor for copper(II) ions. New Journal of Chemistry.
-
Coumarin-Thioether for Pd²⁺/Hg²⁺: Advances in Coumarin Fluorescent Probes for Medical Diagnostics. MDPI.
-
Coumarin-Naphthol Hydrazone (NaChro): Dual detection of Hg2+ and Pb2+ by a coumarin-functionalized Schiff base.[3] Spectrochimica Acta Part A.
-
Coumarin-Starch Nanoparticles: Exploring Coumarin Derivatives for High‐Performance Metal Ion Detection. ResearchGate.[1][2]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
